3-(1H-1,2,4-Triazol-1-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJDIAWBVPZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634566 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176032-78-3 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characteristics of 3-(1H-1,2,4-triazol-1-yl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry. The incorporation of the 1,2,4-triazole moiety, a well-known pharmacophore, into the aniline scaffold creates a versatile molecule with potential applications in the development of various therapeutic agents. The 1,2,4-triazole ring is a key feature in numerous clinically approved drugs, including antifungal and anticancer agents, owing to its ability to participate in hydrogen bonding and other molecular interactions. This document provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a conceptual framework for its application in drug discovery.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below for this compound is compiled from commercially available sources. It should be noted that some of these values may be predicted and not experimentally determined.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄ | [1][2] |
| Molecular Weight | 160.18 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 102 °C | [1][2] |
| Boiling Point | 395 °C (Predicted) | [1][2] |
| Density | 1.32 g/cm³ (Predicted) | [1][2] |
| Flash Point | 192 °C (Predicted) | [1][2] |
| pKa | 2.79 ± 0.10 (Predicted, Acidic) | [1][2] |
| LogP (Octanol-Water) | 0.75 (Predicted) |
Synthesis and Characterization
Experimental Protocol: Synthesis via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction suitable for forming C-N bonds.
Materials and Reagents:
-
3-Bromoaniline or 3-Iodoaniline
-
1H-1,2,4-Triazole
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
L-Proline or other suitable ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add 3-bromoaniline (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the positions of the substituents on the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
Melting Point Analysis: The melting point should be determined using a calibrated melting point apparatus to assess the purity of the compound.
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
Methodology:
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Determination of pKa by Potentiometric Titration
Methodology:
-
Preparation: Calibrate a pH meter using standard buffers. Prepare a ~1 mM solution of this compound in a suitable solvent system (e.g., water or a methanol-water mixture for compounds with low aqueous solubility). The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.
-
Titration: Acidify the sample solution to approximately pH 2 with 0.1 M HCl. Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of Aqueous Solubility
Methodology (Shake-Flask Method):
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
Role in Drug Discovery and Development
This compound is a classic example of a "fragment" or "building block" used in drug discovery. Its structural features—a primary aromatic amine for further chemical modification and a biologically active triazole ring—make it an attractive starting point for synthesizing libraries of more complex molecules. The general workflow for utilizing such a compound in a drug discovery pipeline is illustrated below.
As depicted, the aniline group provides a reactive handle for parallel synthesis, allowing chemists to generate a diverse library of derivatives. These libraries are then screened against biological targets of interest (e.g., kinases, receptors, enzymes) to identify "hits." Subsequent rounds of chemical modification and biological testing (Structure-Activity Relationship, or SAR, studies) aim to optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties.
While no specific biological target for this compound itself has been prominently reported, the 1,2,4-triazole scaffold is known to target a range of proteins. For instance, in many antifungal agents, the triazole nitrogen coordinates to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis[3]. Derivatives of triazolylanilines have also been investigated as inhibitors of various kinases and other enzymes.
Conclusion
This compound is a synthetically accessible and medicinally relevant chemical entity. While detailed, peer-reviewed experimental data on its physicochemical properties are sparse, its structural motifs suggest favorable characteristics for its use as a scaffold in drug discovery. The protocols outlined in this guide provide a framework for its synthesis and characterization, enabling researchers to further explore its potential in developing novel therapeutics. The true value of this compound lies in its role as a versatile starting material for the creation of compound libraries aimed at a multitude of biological targets.
References
3-(1H-1,2,4-Triazol-1-yl)aniline CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Compound Name: 3-(1H-1,2,4-Triazol-1-yl)aniline CAS Number: 176032-78-3[1][2] Molecular Formula: C₈H₈N₄[3]
Structure:
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact isomer in public literature, this guide presents a combination of confirmed data, predicted properties based on analogous compounds, and generalized experimental protocols.
Physicochemical and Spectral Data
While specific experimental data for this compound is not extensively reported, the following table summarizes its fundamental properties and predicted spectral characteristics based on data from closely related 1,2,4-triazole derivatives.
| Property | Value / Predicted Value |
| Molecular Weight | 160.18 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |
| ¹H NMR (Predicted) | Signals expected for aromatic protons (aniline and triazole rings) and the amine group protons. The chemical shifts will be influenced by the electronic environment. |
| ¹³C NMR (Predicted) | Resonances anticipated for the carbon atoms of the aniline and triazole rings. |
| IR (Predicted) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), and C-N stretching are expected. |
| Mass Spec (EI) | The molecular ion peak (M+) is predicted at m/z 160. Common fragmentation may involve the loss of N₂ or HCN from the triazole ring. |
Synthesis Methodology
Generalized Experimental Protocol
Step 1: Synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole
This step involves the reaction of 1,2,4-triazole with a 3-halonitrobenzene, typically in the presence of a base and a copper catalyst (Ullmann condensation).
-
Materials: 1,2,4-triazole, 1-fluoro-3-nitrobenzene (or 1-chloro-3-nitrobenzene), potassium carbonate (or cesium carbonate), copper(I) iodide, and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add 1,2,4-triazole, 1-fluoro-3-nitrobenzene, potassium carbonate, and copper(I) iodide in DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(3-nitrophenyl)-1H-1,2,4-triazole.
-
Step 2: Reduction of 1-(3-nitrophenyl)-1H-1,2,4-triazole to this compound
The nitro group of the intermediate is reduced to an amine to yield the final product. Catalytic hydrogenation is a common and effective method.
-
Materials: 1-(3-nitrophenyl)-1H-1,2,4-triazole, a catalyst such as palladium on carbon (Pd/C), and a solvent like methanol or ethanol.
-
Procedure:
-
Dissolve 1-(3-nitrophenyl)-1H-1,2,4-triazole in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Synthesis Workflow Diagram
Caption: Generalized two-step synthesis of this compound.
Role in Drug Discovery and Development
The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. These activities include antifungal, antiviral, anticancer, and anticonvulsant properties. The aniline moiety also serves as a versatile scaffold for developing new therapeutic agents.
While specific biological activities for this compound have not been extensively documented, its structural motifs suggest potential as a building block for novel drug candidates. The combination of the 1,2,4-triazole and aniline rings could lead to compounds with interesting pharmacological profiles. For instance, derivatives of aniline containing a 1,2,4-triazole ring have been investigated for their potential as anticonvulsant agents.
Potential Signaling Pathway Interactions
The precise mechanism of action for this compound is unknown. However, based on the known targets of other 1,2,4-triazole-containing drugs, potential interactions could involve:
-
Enzyme Inhibition: The nitrogen atoms of the triazole ring can coordinate with metal ions in the active sites of metalloenzymes. For example, triazole antifungals inhibit cytochrome P450 enzymes.
-
Receptor Binding: The aromatic nature of the compound allows for potential π-π stacking and other non-covalent interactions with receptors.
Further research is necessary to elucidate the specific biological targets and signaling pathways that may be modulated by this compound and its derivatives.
Logical Relationship Diagram
Caption: Potential biological activities based on the core scaffolds.
References
The Ascendant Role of Triazole-Substituted Anilines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of the triazole moiety with an aniline scaffold has given rise to a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of triazole-substituted anilines, presenting a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The information herein is curated from recent scientific literature to facilitate a comprehensive understanding of this promising chemical space.
Synthesis of Triazole-Substituted Anilines
The synthetic accessibility of triazole-substituted anilines is a key factor driving their exploration in medicinal chemistry. The two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, are typically synthesized through distinct and efficient chemical pathways.
Synthesis of 1,2,3-Triazole-Substituted Anilines
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of an aniline-derived azide with a terminal alkyne in the presence of a copper(I) catalyst.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Aniline-derived azide, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., a mixture of tert-butanol and water).
-
Procedure:
-
Dissolve the aniline-derived azide and the terminal alkyne in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by extraction with an organic solvent, followed by purification using column chromatography.
-
Synthesis of 1,2,4-Triazole-Substituted Anilines
The synthesis of 1,2,4-triazole-substituted anilines often involves the condensation of an aniline-derived intermediate with a suitable cyclizing agent. A common approach is the reaction of an N-acyl-N'-arylhydrazine with a one-carbon synthon.
Experimental Protocol: Synthesis of 1,2,4-Triazoles from Hydrazides
-
Materials: Substituted aniline, a suitable acid chloride or anhydride, hydrazine hydrate, carbon disulfide, a base (e.g., potassium hydroxide), and an alkylating or cyclizing agent.
-
General Procedure:
-
The substituted aniline is first acylated to form an anilide.
-
The anilide is then reacted with hydrazine hydrate to yield the corresponding hydrazide.
-
The hydrazide is treated with carbon disulfide in the presence of a base to form a dithiocarbazate salt.
-
Cyclization of the dithiocarbazate, often with hydrazine, leads to the formation of the 1,2,4-triazole-3-thione.
-
The thione group can be further modified or removed to yield the desired substituted 1,2,4-triazole.
-
Biological Activities and Quantitative Data
Triazole-substituted anilines have demonstrated a remarkable range of biological activities, with significant potential in the fields of oncology, infectious diseases, and neurology. This section summarizes the key findings and presents quantitative data in a structured format.
Anticancer Activity
A significant body of research has focused on the anticancer properties of triazole-substituted anilines. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.
Table 1: Anticancer Activity of Triazole-Substituted Anilines (IC₅₀ Values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Mechanism of Action |
| 10a | MCF-7 | 6.43 | Doxorubicin | - | Not specified |
| 10a | Hela | 5.6 | Doxorubicin | - | Not specified |
| 10a | A549 | 21.1 | Doxorubicin | - | Not specified |
| 10d | MCF-7 | 10.2 | Doxorubicin | - | Not specified |
| 10d | Hela | 9.8 | Doxorubicin | - | Not specified |
| 10d | A549 | 16.5 | Doxorubicin | - | Not specified |
| 13a | A549 | 3.65 | Doxorubicin | 3.30 | Not specified |
| 13b | A549 | 3.29 | Doxorubicin | 3.30 | Not specified |
| 14a | A549 | 9.07 | Doxorubicin | 4.39 | Not specified |
| TP6 | B16F10 | 41.12-61.11 | - | - | Not specified |
| 6af | MCF-7 | 2.61 | Docetaxel | 9.46 | Not specified |
| 6cf | MCF-7 | 5.71 | Docetaxel | 9.46 | Not specified |
| 6cf | 4T1 | 8.71 | Docetaxel | 13.85 | Not specified |
Data compiled from multiple sources, specific compound structures are detailed in the cited literature.[1][2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (triazole-substituted aniline) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Antimicrobial Activity
Triazole-substituted anilines have also emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The triazole moiety is a well-established pharmacophore in antifungal drugs, and its combination with the aniline structure has led to the discovery of new antimicrobial candidates.
Table 2: Antimicrobial Activity of Triazole-Substituted Anilines (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 36 | Various Bacteria | 200 | - | - |
| 37 | Various Bacteria | 200 | C. albicans | - |
| 37 | - | - | A. niger | - |
| T81 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Effective | - | - |
| T83 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Effective | C. albicans, A. niger, F. oxysporum | Prominent Inhibition |
Data compiled from multiple sources, specific compound structures are detailed in the cited literature.[5][6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) evenly with the microbial suspension.
-
Aseptically place paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity of the compound.
-
Enzyme Inhibition
The ability of triazole-substituted anilines to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential. They have been investigated as inhibitors of various enzymes, including acetylcholinesterase, a target in Alzheimer's disease, and various kinases involved in cancer signaling.
Table 3: Enzyme Inhibition Activity of Triazole-Substituted Anilines
| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - |
| 12m | Acetylcholinesterase (AChE) | - | - |
| 12d | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | - |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - |
| - | α-Glucosidase | 36.74 ± 1.24 | - |
| - | Urease | 19.35 ± 1.28 | - |
| 7 | Carbonic Anhydrase XII (hCA XII) | - | 12.6 |
| 10e | Carbonic Anhydrase XII (hCA XII) | - | 16.1 |
| 11e | Carbonic Anhydrase XII (hCA XII) | - | 21.7 |
| 8 | Carbonic Anhydrase XII (hCA XII) | - | 26.4 |
| 11f | Carbonic Anhydrase XII (hCA XII) | - | 30.6 |
Data compiled from multiple sources, specific compound structures are detailed in the cited literature.[7][8][9]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of TNB formation is proportional to AChE activity.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme.
-
Add the test compound (potential inhibitor) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value of the test compound.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which triazole-substituted anilines exert their biological effects is crucial for rational drug design and optimization. This section visualizes some of the key signaling pathways targeted by these compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Several triazole-substituted anilines have been identified as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and its inhibition.
Tubulin Polymerization
Certain triazole-substituted anilines have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, making it an effective anticancer strategy.
Caption: Inhibition of tubulin polymerization.
Antifungal Mechanism of Action
The primary mechanism of action for many triazole antifungal agents is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Antifungal mechanism of action.
Conclusion and Future Perspectives
Triazole-substituted anilines represent a highly promising and versatile scaffold in medicinal chemistry. Their synthetic tractability, coupled with a wide array of biological activities, positions them as valuable lead compounds for the development of new drugs targeting a range of diseases. Future research in this area will likely focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for this class of compounds will continue to uncover new therapeutic opportunities. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the journey of triazole-substituted anilines from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. microbenotes.com [microbenotes.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. policycommons.net [policycommons.net]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 3-(1H-1,2,4-Triazol-1-yl)aniline Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(1H-1,2,4-triazol-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, focusing on anticancer, antimicrobial, and enzyme inhibitory applications. The information presented herein is intended to facilitate further research and development in harnessing the therapeutic potential of these versatile molecules.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents by targeting various key regulators of cancer cell proliferation, survival, and metastasis.
Key Anticancer Targets
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth, VEGFR-2 is a prime target for anticancer therapies. Several triazole derivatives have been identified as potent inhibitors of VEGFR-2.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Triazole compounds have been investigated for their ability to inhibit EGFR signaling pathways.
-
Programmed Death-Ligand 1 (PD-L1): PD-L1, an immune checkpoint protein, is often exploited by cancer cells to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are a key focus of cancer immunotherapy, and triazole derivatives have shown potential in this area.
-
Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK4 and CDK6, are crucial for cell cycle progression. Their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.
-
c-Myc: This transcription factor is a master regulator of cell growth and proliferation and is frequently dysregulated in cancer.
-
PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are considered attractive targets for cancer therapy.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related triazole compounds against various cancer cell lines.
| Compound ID/Description | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Not specified | A549 (Lung) | 1.09 | [1] |
| BCTA | Not specified | NCI-H460 (Lung) | 2.01 | [1] |
| BCTA | Not specified | NCI-H23 (Lung) | 3.28 | [1] |
| 1,2,3-triazole derivative with phosphonate group | Not specified | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| 1,2,3-triazole derivative with phosphonate group | Not specified | A-549 (Lung) | 21.25 | [2] |
| 1,2,3-triazole derivative with phosphonate group | Not specified | MCF-7 (Breast) | 18.06 | [2] |
| 1,2,3-triazole derivative with phosphonate group | Not specified | MDA-MB-231 (Breast) | 16.32 | [2] |
| Indolyl 1,2,4-triazole derivative (Vf) | CDK4/CDK6 | MCF-7 (Breast) | 2.91 | [3] |
| Indolyl 1,2,4-triazole derivative (Vf) | CDK4/CDK6 | MDA-MB-231 (Breast) | 1.914 | [3] |
| Indolyl 1,2,4-triazole derivative (Vg) | CDK4/CDK6 | MCF-7 (Breast) | 0.891 | [3] |
| Indolyl 1,2,4-triazole derivative (Vg) | CDK4/CDK6 | MDA-MB-231 (Breast) | 3.479 | [3] |
| Pyridine linked 1,2,4-triazole derivative (TP6) | Not specified | B16F10 (Murine Melanoma) | 41.12 | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of key anticancer targets and the proposed points of intervention by this compound derivatives.
Antimicrobial Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents. Derivatives of this compound have demonstrated both potent antifungal and antibacterial activities.
Key Antimicrobial Targets
-
Fungal Cytochrome P450 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
-
Bacterial MurB Enzyme: MurB is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, which is responsible for the formation of the bacterial cell wall. Inhibition of MurB weakens the cell wall, making the bacteria susceptible to osmotic lysis.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative 1H-1,2,4-triazolyl derivatives against various bacterial and fungal strains.
| Compound ID/Description | Microorganism | MIC (µM) | Reference Drug | Reference Drug MIC (µM) | Reference |
| 5b | Pseudomonas fluorescens | 0.4 - 3.3 | Ampicillin | > 5.8 | [5] |
| 5a | Erwinia amylovora | 0.8 - 4.2 | Ampicillin | > 5.8 | [5] |
| 4a | Aspergillus versicolor | 0.02 - 0.47 | Ketoconazole | 0.38 - 1.88 | [5] |
| 4b | Aspergillus ochraceus | 0.02 - 0.47 | Ketoconazole | 0.38 - 1.88 | [5] |
| 4a | Trichoderma viride | 0.02 - 0.47 | Bifonazole | 0.32 - 0.64 | [5] |
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, this compound derivatives have been explored as inhibitors of various other enzymes implicated in a range of diseases.
Key Enzyme Targets
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain and is a key strategy for the treatment of Alzheimer's disease.
-
α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help manage blood glucose levels in diabetic patients.
-
Urease: A key enzyme in the pathogenesis of infections caused by Helicobacter pylori.
-
Lipoxygenase (LOX): Involved in inflammatory processes.
Quantitative Data: Enzyme Inhibition
The table below shows the half-maximal inhibitory concentration (IC50) values of selected triazole derivatives against various enzymes.
| Compound ID/Description | Enzyme | IC50 (µM) | Reference |
| Methyl phenyl-substituted derivative 12d | AChE | 0.73 ± 0.54 | [6] |
| Methyl phenyl-substituted derivative 12m | BChE | 0.038 ± 0.50 | [6] |
| Methyl phenyl-substituted derivative 12d | α-Glucosidase | 36.74 ± 1.24 | [6] |
| Methyl phenyl-substituted derivative 12m | Urease | 19.35 ± 1.28 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route involves a two-step process: N-alkylation of 1,2,4-triazole followed by reduction of a nitro group.
Step 1: N-Alkylation of 1,2,4-Triazole with a 3-Nitrobenzyl Halide
-
Suspend 1,2,4-triazole in an anhydrous aprotic solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) portion-wise at 0°C to form the triazole anion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a solution of the 3-nitrobenzyl halide (e.g., bromide or chloride) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(3-nitrobenzyl)-1H-1,2,4-triazole intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Chemical Reduction: Use a reducing agent like tin(II) chloride (SnCl2) in an acidic medium.
-
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst (if used) and remove the solvent under reduced pressure.
-
Purify the final this compound derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazole derivative (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the triazole derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible growth (turbidity).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR, CDK4/6)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the triazole derivative in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated potent activities against a range of clinically relevant targets in cancer, infectious diseases, and other conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and improved derivatives with enhanced efficacy and selectivity. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
A Technical Guide to the Synthesis of 1,2,4-Triazole Containing Anilines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies for preparing 1,2,4-triazoles that incorporate an aniline moiety. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide details key experimental protocols, presents quantitative data in a comparative format, and illustrates the primary synthetic pathways using logical diagrams.
Introduction
The 1,2,4-triazole ring is a crucial pharmacophore found in a wide array of therapeutic agents. The incorporation of an aniline group into this heterocyclic system can significantly modulate the biological activity of the resulting molecule. The synthesis of 1,2,4-triazole containing anilines has been approached through various strategies, broadly categorized into multicomponent reactions, cyclization of pre-functionalized anilines, and copper-catalyzed coupling reactions. This guide will delve into the specifics of these methodologies, providing researchers with the necessary information to select and implement the most suitable synthetic route for their target compounds.
Synthetic Methodologies and Experimental Protocols
This section outlines the most prominent and effective methods for the synthesis of 1,2,4-triazole containing anilines, complete with detailed experimental protocols extracted from the literature.
Multicomponent Synthesis of 1-Aryl-1,2,4-Triazoles
A highly efficient approach for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines is through a one-pot, multicomponent reaction. This method offers the advantage of procedural simplicity and the ability to generate diverse products from readily available starting materials.
A representative procedure involves the reaction of an aniline derivative, an orthoformate, and an amidine source.
-
Step 1: Formation of the Formimidate: To a solution of the aniline (1.0 equiv) in a suitable solvent such as ethanol or toluene, is added triethyl orthoformate (1.2 equiv). The mixture is heated to reflux for 2-4 hours to form the corresponding ethyl N-arylformimidate.
-
Step 2: Addition of Hydrazine and Cyclization: After cooling the reaction mixture, a monosubstituted hydrazine (1.1 equiv) is added. The reaction is then heated to reflux for an additional 6-12 hours to facilitate the cyclization and formation of the 1,2,4-triazole ring.
-
Step 3: Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-aryl-1,2,4-triazole.
Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline via Nucleophilic Aromatic Substitution and Reduction
This two-step procedure is a reliable method for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate for many pharmaceutical compounds.
-
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C, 1,2,4-triazole (2 g, 0.02 mol) is added portion-wise.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
A solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) is then added, and the reaction is stirred at room temperature for 18 hours.
-
The reaction is quenched with ice water and the product is extracted with ethyl acetate. The organic layer is concentrated to yield the nitro compound as a yellow solid (3 g).
-
-
Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline:
-
The 1-(4-nitrophenyl)-1H-1,2,4-triazole from the previous step is dissolved in methanol (30 ml).
-
10% Palladium on carbon (0.2 g) is added as a catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere (3 kg pressure).
-
After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to give the final product as a yellow solid.
-
The crude product can be recrystallized from ethanol. Yield: 2.8 g (60%). Melting point: 433-435 K.
-
Copper-Catalyzed Synthesis of 1-Aryl-1,2,4-triazoles
Copper-catalyzed reactions provide a versatile and robust method for the synthesis of aniline-substituted 1,2,4-triazoles. These reactions often proceed under mild conditions with good functional group tolerance.
-
Reaction Setup: In a reaction vessel, the aniline (1.0 equiv), a suitable nitrile (1.2 equiv), a copper catalyst such as CuBr or Cu(OAc)2 (5-10 mol%), and a base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (2.0 equiv) are combined in a solvent like 1,2-dichlorobenzene (DCB) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction mixture is heated to 100-140°C under an atmosphere of air or oxygen for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-aryl-1,2,4-triazole.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazole containing anilines reported in the literature.
Table 1: Multicomponent Synthesis of 1-Aryl-1,2,4-triazoles
| Aniline Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Triethyl orthoformate, Phenylhydrazine | Ethanol | Reflux | 8 | 75 | |
| 4-Methoxyaniline | Triethyl orthoformate, Hydrazine hydrate | Toluene | 110 | 12 | 82 | |
| 4-Chloroaniline | Trimethyl orthoformate, Methylhydrazine | Methanol | Reflux | 10 | 68 | N/A |
| 3-Nitroaniline | Triethyl orthoformate, Hydrazine hydrate | DMF | 120 | 6 | 55 | N/A |
Table 2: Synthesis of Substituted 4-(1H-1,2,4-triazol-1-yl)anilines
| Starting Material (Nitroarene) | Reduction Method | Solvent | Catalyst | Yield (%) | Reference |
| 1-(4-Nitrophenyl)-1H-1,2,4-triazole | H₂, Pd/C | Methanol | 10% Pd/C | 93 | |
| 1-(2-Methyl-4-nitrophenyl)-1H-1,2,4-triazole | Fe/NH₄Cl | Ethanol/Water | Iron powder | 85 | N/A |
| 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole | SnCl₂·2H₂O | Ethanol | Stannous chloride | 90 | N/A |
Table 3: Copper-Catalyzed Synthesis of 1-Aryl-1,2,4-triazoles
| Aniline Derivative | Nitrile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Benzonitrile | CuBr | Cs₂CO₃ | DCB | 120 | 81 | |
| 4-Toluidine | Acetonitrile | Cu(OAc)₂ | K₃PO₄ | DMSO | 110 | 72 | N/A |
| 4-Fluoroaniline | 4-Chlorobenzonitrile | CuI | K₂CO₃ | DMF | 130 | 65 | N/A |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for preparing 1,2,4-triazole containing anilines.
Spectroscopic Profile of 3-(1H-1,2,4-Triazol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(1H-1,2,4-Triazol-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this report includes predicted data and data from analogous compounds to offer a valuable comparative analysis. Detailed experimental protocols for acquiring such spectroscopic data are also presented.
Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.60 | s | H-5 (Triazole ring) |
| ~8.00 | s | H-3 (Triazole ring) |
| ~7.50 | t | H-5' (Aniline ring) |
| ~7.20 | s | H-2' (Aniline ring) |
| ~7.05 | d | H-6' (Aniline ring) |
| ~6.80 | d | H-4' (Aniline ring) |
| ~5.50 | br s | -NH₂ |
Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-5 (Triazole ring) |
| ~149.5 | C-3' (Aniline ring) |
| ~145.0 | C-3 (Triazole ring) |
| ~138.0 | C-1' (Aniline ring) |
| ~130.0 | C-5' (Aniline ring) |
| ~118.0 | C-6' (Aniline ring) |
| ~115.0 | C-4' (Aniline ring) |
| ~112.0 | C-2' (Aniline ring) |
Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3150 - 3100 | Medium | C-H stretching (aromatic) |
| 1620 - 1580 | Strong | C=C stretching (aromatic ring) |
| 1550 - 1500 | Medium | N-H bending (amine) |
| 1500 - 1400 | Medium | C=N stretching (triazole ring) |
| 1300 - 1200 | Strong | C-N stretching (aryl amine) |
| 900 - 650 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 160.07 | [M]⁺• (Molecular Ion) |
| 133.06 | [M - HCN]⁺• |
| 104.05 | [M - HCN - N₂]⁺ |
| 77.04 | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary significantly based on the ionization technique and energy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 - 5.0 seconds
-
Acquisition Time: 2.0 - 4.0 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1.0 - 2.0 seconds
-
Spectral Width: 0 to 200 ppm
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation: 1-2 mg of the solid sample is finely ground in an agate mortar. Approximately 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to ensure homogeneity. The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for aniline-containing compounds.
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂) Temperature: 200-350 °C
-
Mass Range: m/z 50-500
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided data and protocols facilitate the identification and characterization of this compound and related compounds.
Navigating the Physicochemical Landscape of 3-(1H-1,2,4-Triazol-1-yl)aniline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-1,2,4-Triazol-1-yl)aniline is a heterocyclic amine of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document outlines standardized, adaptable experimental protocols and data presentation formats to enable researchers to generate reliable and comparable results. Detailed experimental workflows for solubility and stability assessment are visually represented to facilitate practical implementation.
Introduction
The this compound moiety is a key structural component in various pharmacologically active agents. Its solubility directly impacts bioavailability and formulation strategies, while its stability profile dictates storage conditions, shelf-life, and potential degradation pathways. This guide presents a framework for the systematic evaluation of these critical parameters.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The following sections detail a robust methodology for determining the solubility of this compound in various solvents.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[1]
-
After incubation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method (see Section 4).
-
Perform the experiment in triplicate for each solvent.
Data Presentation: Solubility Data
The results should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| Phosphate Buffer (pH 7.4) | 25 | |||
| 0.1 N HCl | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Caption: A template for recording the solubility data of this compound in various solvents.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2] These studies are conducted under more severe conditions than accelerated stability testing and are a key component of method validation for stability-indicating assays.[3][4]
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol/water) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should ideally be between 5-20%.[5]
-
Acid Hydrolysis: Add 1 N HCl to the sample solution and heat at a specified temperature (e.g., 60-80 °C) for a defined period. At various time points, withdraw aliquots, neutralize with 1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Add 1 N NaOH to the sample solution and heat at a specified temperature (e.g., 60-80 °C) for a defined period. At various time points, withdraw aliquots, neutralize with 1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and store at room temperature for a defined period. At various time points, withdraw aliquots and analyze by HPLC.[3]
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80 °C) for a defined period. Analyze at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] Analyze the samples after exposure.
Data Presentation: Stability Data
The results of the forced degradation studies should be tabulated to show the percentage of degradation and the formation of any degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 N HCl | |||||
| Base Hydrolysis | 1 N NaOH | |||||
| Oxidative Degradation | 3% H₂O₂ | RT | ||||
| Thermal Degradation (Solid) | - | |||||
| Thermal Degradation (Solution) | - | |||||
| Photostability (Solid) | ICH Q1B | RT | ||||
| Photostability (Solution) | ICH Q1B | RT |
Caption: A template for summarizing forced degradation data for this compound.
Caption: General workflow for forced degradation studies.
Analytical Methodology
A validated, stability-indicating analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[7]
HPLC-UV Method for Quantification
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound and any potential degradation products, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (typically the wavelength of maximum absorbance, λmax).
-
Injection Volume: 10 µL
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Conclusion
This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies, researchers can generate the critical data necessary for informed decision-making in drug development and other scientific applications. The provided templates for data presentation and the illustrative workflows are intended to ensure consistency and comparability of results across different laboratories. The outlined HPLC-UV method offers a robust approach for the quantification required in these studies. Adherence to these standardized methodologies will facilitate a deeper understanding of the physicochemical properties of this compound, ultimately accelerating its journey from the laboratory to its final application.
References
- 1. enamine.net [enamine.net]
- 2. ijrpp.com [ijrpp.com]
- 3. ijisrt.com [ijisrt.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 1,2,4-Triazole Anilines: A Deep Dive into their Pharmacophore
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. When coupled with an aniline moiety, these compounds exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth analysis of the pharmacophore of 1,2,4-triazole aniline compounds, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting their structure-activity relationships (SAR), detailing experimental protocols, and visualizing their mechanism of action, this document serves as a comprehensive resource for advancing the design of next-generation therapeutics.
The Core Pharmacophore: A Synergy of Aromatic Systems
The essential pharmacophore of 1,2,4-triazole aniline compounds hinges on the critical arrangement of the five-membered triazole ring and the six-membered aniline ring. The 1,2,4-triazole ring is a versatile pharmacophore known for its metabolic stability and its ability to act as a hydrogen bond acceptor and donor. The aniline group, an aromatic amine, provides a crucial point for substitution, allowing for the fine-tuning of the compound's electronic and steric properties to optimize biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies reveal that the biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the aniline ring. Key pharmacophoric features include:
-
Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the 1,2,4-triazole ring are crucial for forming hydrogen bonds with biological targets.
-
Aromatic/Hydrophobic Regions: Both the triazole and aniline rings contribute to hydrophobic interactions within the binding pockets of target proteins.
-
Electron-Withdrawing/Donating Groups: Substituents on the aniline ring modulate the electron density of the system, impacting binding affinity and reactivity. Electron-withdrawing groups at the para-position of the N-1 phenyl ring have been shown to improve antiproliferative activity.[1]
-
Steric Factors: The size and shape of the substituents on the aniline ring influence the compound's ability to fit into the active site of a target enzyme or receptor.
Structure-Activity Relationship (SAR) Insights: The Impact of Aniline Substitution
The strategic modification of the aniline moiety has proven to be a powerful tool for enhancing the therapeutic potential of 1,2,4-triazole derivatives. The following table summarizes key SAR findings from various studies, focusing on anticancer activity.
| Compound Series | Aniline Substituent | Target/Cell Line | Activity (IC50/GI50) | Key SAR Observations |
| Thiazolo[3,2-b][2][3][4]-triazoles | Varied substitutions | NCI 60 cell lines | Selective against renal subpanel (GI50) | Thiazolo-triazole fusion enhances activity. |
| 1,2,4-Triazole-Pyridine Hybrids | Substituted benzyl groups | Murine melanoma (B16F10) | IC50: 41.12µM to 61.11µM | The nature of the benzyl substituent significantly impacts potency.[4] |
| 1,2,4-Triazole Benzoic Acid Hybrids | Benzoic acid moiety | MCF-7, HCT-116 | IC50: 15.6 to 23.9 µM | Hybridization with benzoic acid yields potent anticancer agents.[5] |
| N-phenyl-1,2,4-triazole compounds | Phenyl group | MCF-7 | IC50: 1.29 to 4.30 µM | The N-phenyl substitution is critical for potent cytotoxicity against breast cancer cells.[3] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of 1,2,4-triazole aniline compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for their preparation and assessment of their anticancer activity.
General Synthesis of 1,2,4-Triazole Aniline Derivatives
The synthesis of 1,2,4-triazole aniline derivatives often follows a multi-step pathway. A common approach involves the reaction of a substituted aniline with a precursor containing the 1,2,4-triazole core.
Caption: A generalized workflow for the synthesis of 1,2,4-triazole aniline compounds.
Step-by-Step Synthesis Protocol:
-
Preparation of the Triazole Precursor: A common starting point is the synthesis of a 3-substituted-4-amino-5-mercapto-1,2,4-triazole from a corresponding acid hydrazide.
-
Reaction with Substituted Aniline: The triazole precursor is then reacted with a substituted aniline or a derivative thereof. The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the desired final product.
-
Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
In Vitro Anticancer Activity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][4]
Caption: A step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole aniline compounds and incubated for an additional 48 hours.[6]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Several studies have indicated that 1,2,4-triazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[7] One prominent target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately lead to increased cell proliferation, survival, and metastasis. 1,2,4-triazole aniline compounds have been shown to inhibit EGFR, thereby blocking these oncogenic signals.
Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole aniline compounds.
Conclusion and Future Directions
The 1,2,4-triazole aniline scaffold represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The insights gained from SAR and QSAR studies provide a rational basis for the design of more potent and selective compounds. The detailed experimental protocols outlined in this guide offer a practical framework for their synthesis and biological evaluation.
Future research should focus on:
-
Expanding the diversity of substituents on the aniline ring to further explore the chemical space and identify novel pharmacophores.
-
Investigating the detailed molecular interactions between these compounds and their biological targets through techniques like X-ray crystallography and advanced molecular modeling.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates in preclinical animal models.
By leveraging the knowledge presented in this technical guide, the scientific community can accelerate the discovery and development of innovative 1,2,4-triazole aniline-based therapeutics to address unmet medical needs.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Safety, Toxicity, and Handling of 3-(1H-1,2,4-Triazol-1-yl)aniline
Disclaimer: Following a comprehensive search, specific safety, toxicity, and handling data for the exact compound 3-(1H-1,2,4-Triazol-1-yl)aniline (CAS Number: 176032-78-3) is not available in the public domain. The information provided below is based on data for structurally similar compounds, such as aniline derivatives and other triazole-containing molecules. This guide should be used for informational purposes only, and a formal risk assessment should be conducted by qualified professionals before handling this chemical.
Hazard Identification and Classification
While specific GHS classification for this compound is not available, related compounds like 3-[(1H-1,2,4-triazol-1-yl)methyl]aniline and other aniline derivatives are classified with the following hazards. It is prudent to handle the target compound with the assumption that it may possess similar hazardous properties.
Potential GHS Hazard Classifications:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 |
Potential Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictogram:
-
GHS07 (Exclamation Mark)
Safety and Handling
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. A face shield provides additional protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves should be inspected for degradation or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat is essential to protect against incidental contact. A chemical-resistant apron is advised for tasks with a higher risk of splashing. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid or dissolved compound should occur in a certified chemical fume hood to prevent inhalation. If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. |
Handling Procedures
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][4]
-
Take measures to prevent the build-up of electrostatic charge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store locked up.[2]
Toxicity Information
No specific quantitative toxicity data (e.g., LD50, LC50) for this compound was found. The toxicological profile of aniline provides a basis for understanding potential health effects. Aniline and its derivatives are known to be irritating to the skin, eyes, and respiratory tract.[5] Systemic effects can occur from all routes of exposure and may include methemoglobinemia, which impairs oxygen delivery to tissues, and hemolysis (destruction of red blood cells).[5]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, a general workflow for assessing the acute oral toxicity of a novel chemical compound is outlined below. This is a hypothetical protocol based on standard toxicological study designs.
Hypothetical Experimental Workflow: Acute Oral Toxicity Study
This diagram illustrates a generalized workflow for an acute oral toxicity study, which would be a necessary step in characterizing the toxicological profile of a compound like this compound.
Caption: Generalized Workflow for Acute Oral Toxicity Study
First-Aid Measures
In the event of exposure, the following first-aid measures, based on related compounds, are recommended:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 2.1. Ensure adequate ventilation. Keep personnel away from the spill/leak.
-
Environmental Precautions: Prevent further leakage if it is safe to do so. Do not let the product enter drains or waterways.[4]
-
Methods for Cleaning Up: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it into a suitable, closed container for disposal.
This guide highlights the potential risks and necessary precautions for handling this compound based on available data for similar chemical structures. Researchers, scientists, and drug development professionals should treat this compound with caution and implement rigorous safety protocols.
References
Methodological & Application
step-by-step synthesis protocol for 3-(1H-1,2,4-Triazol-1-yl)aniline
An Application Note on the Synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The presence of the 1,2,4-triazole moiety is significant as it is a recognized pharmacophore in numerous therapeutic agents. The synthesis can be effectively achieved through a copper-catalyzed Ullmann condensation reaction.
Reaction Scheme
The primary route for the synthesis of this compound involves the coupling of 3-bromoaniline with 1H-1,2,4-triazole using a copper catalyst.
Overall Reaction:
An alternative two-step approach involves the N-alkylation of 1,2,4-triazole with 1-bromo-3-nitrobenzene followed by the reduction of the nitro group.[1]
Experimental Protocols
Method 1: Ullmann Condensation
This protocol details the copper-catalyzed N-arylation of 1,2,4-triazole with 3-bromoaniline. Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands, which can proceed at lower temperatures compared to traditional methods.[2]
Materials and Reagents:
-
3-Bromoaniline
-
1H-1,2,4-Triazole
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., L-proline, phenanthroline)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 1H-1,2,4-triazole (1.2 equivalents), the base (2.0 equivalents), and the copper(I) iodide catalyst (0.1 equivalents).
-
Addition of Reagents: Add the ligand (0.2 equivalents) and the solvent. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes.
-
Reactant Addition: Add 3-bromoaniline (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically between 100-150 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Two-Step Synthesis from 1-Bromo-3-nitrobenzene
This alternative method involves the initial formation of 1-(3-nitrophenyl)-1H-1,2,4-triazole, followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole
This step is analogous to the synthesis of the nitro-intermediate for similar aniline derivatives.[1]
Procedure:
-
Follow the Ullmann condensation protocol described above, using 1-bromo-3-nitrobenzene as the starting aryl halide instead of 3-bromoaniline.
Step 2: Reduction of 1-(3-nitrophenyl)-1H-1,2,4-triazole
The reduction of the aromatic nitro group to an amine is a standard and effective transformation.[3]
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-1,2,4-triazole
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Methanol)
-
Hydrochloric acid (HCl) (for SnCl₂ reduction)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
Procedure using Tin(II) Chloride:
-
Dissolution: Dissolve 1-(3-nitrophenyl)-1H-1,2,4-triazole in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Reaction Conditions: Add concentrated hydrochloric acid and heat the mixture to reflux (around 70-80 °C) for 2-4 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
Procedure using Catalytic Hydrogenation:
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-(3-nitrophenyl)-1H-1,2,4-triazole in methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon or at a set pressure) while stirring vigorously at room temperature for 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product.
Data Presentation
| Parameter | Method 1: Ullmann Condensation | Method 2: Two-Step Synthesis |
| Starting Materials | 3-Bromoaniline, 1,2,4-Triazole | 1-Bromo-3-nitrobenzene, 1,2,4-Triazole |
| Key Reagents | CuI, Ligand, Base | Step 1: CuI, Base; Step 2: SnCl₂/HCl or Pd/C, H₂ |
| Solvent | DMF or DMSO | Step 1: DMF; Step 2: Ethanol or Methanol |
| Reaction Temperature | 100-150 °C | Step 1: 100-150 °C; Step 2: Reflux or RT |
| Reaction Time | 12-24 hours | Step 1: 12-24 h; Step 2: 2-12 h |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Good to High (overall) |
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound.
Logical Relationship of Key Steps
Caption: Key experimental stages for the synthesis methods.
References
Application Notes and Protocols for 3-(1H-1,2,4-Triazol-1-yl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,4-Triazol-1-yl)aniline is a versatile bifunctional building block in medicinal chemistry. Its structure incorporates a reactive aniline moiety, suitable for a variety of chemical transformations, and a 1,2,4-triazole ring, a well-established pharmacophore known to impart a range of biological activities. The 1,2,4-triazole nucleus is a key feature in numerous approved drugs, including antifungals (e.g., Fluconazole), antivirals (e.g., Ribavirin), and anticancer agents (e.g., Letrozole). This structural motif can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.
The aniline group provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Derivatives of triazole-containing anilines have shown significant promise in various therapeutic areas, particularly as anticonvulsant and anticancer agents. This document provides an overview of the applications of this compound as a building block and detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
The primary application of this compound is as a scaffold for the synthesis of novel bioactive molecules. The aniline functionality allows for straightforward amide coupling reactions with a wide array of carboxylic acids, leading to the generation of diverse compound libraries for screening.
Anticonvulsant Agents:
Derivatives of 1,2,4-triazole are well-documented for their anticonvulsant properties. While specific data for derivatives of this compound is emerging, extensive research on related isomers, such as N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amides, has demonstrated significant anticonvulsant activity in preclinical models.[1] These compounds are thought to exert their effects through modulation of ion channels or by interacting with neurotransmitter systems, such as the GABAergic system.[1] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for evaluating potential anticonvulsant drugs.[1]
Anticancer Agents:
The 1,2,4-triazole scaffold is also a prominent feature in many anticancer agents. For instance, anilinoquinazoline derivatives are a known class of tyrosine kinase inhibitors, and the triazole moiety can be incorporated to enhance binding affinity and selectivity. The 2-(3-R-1H-1,2,4-triazol-5-yl)aniline scaffold has been investigated as a potential inhibitor of EGFR and RET kinases, which are implicated in non-small cell lung cancer.[2][3] While this is a different isomer, it highlights the potential of the triazolyl-aniline pharmacophore in targeting kinases. The general strategy involves the synthesis of derivatives that can fit into the ATP-binding pocket of these enzymes, thereby inhibiting their activity and downstream signaling pathways that promote cell proliferation and survival.
Data Presentation
The following table summarizes the anticonvulsant activity of representative N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide derivatives, which serve as a valuable reference for the potential of analogous compounds derived from this compound.
| Compound ID | Maximal Electroshock (MES) ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg) | Reference |
| 6f | 13.1 | 19.7 | [1] |
| 6l | 9.1 | 19.0 | [1] |
This data is for the 4-substituted isomer and is presented for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using this compound
This protocol describes a standard method for the synthesis of amide derivatives from this compound and a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the aniline solution.
-
Add the aniline solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Anticonvulsant Screening via Maximal Electroshock (MES) Test
This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound using the MES test in mice, a model for generalized tonic-clonic seizures.
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male ICR mice (or other appropriate strain), 20-25 g
-
Corneal electrodes
-
A stimulator capable of delivering a constant current (e.g., 50 mA, 60 Hz for 0.2 seconds)
-
Normal saline solution
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses. A control group should receive the vehicle only.
-
At the time of predicted peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of normal saline to the eyes of each mouse to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
-
Record the number of animals protected at each dose level.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, using a suitable statistical method (e.g., probit analysis).
Visualizations
References
- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives of 3-(1H-1,2,4-Triazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes, experimental protocols, and data for the preparation of 3-(1H-1,2,4-triazol-1-yl)aniline and its derivatives. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold, this compound, can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro intermediate. This approach is adapted from established methods for analogous compounds.
Protocol 1: Synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
This step involves the nucleophilic substitution of a halide from a 3-nitro-substituted benzene with 1,2,4-triazole. 1-Fluoro-3-nitrobenzene is a common starting material for this reaction.
Materials and Reagents:
-
1-Fluoro-3-nitrobenzene
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Experimental Protocol:
-
In a round-bottom flask, suspend 1,2,4-triazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
To this suspension, add 1-fluoro-3-nitrobenzene (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(3-nitrophenyl)-1H-1,2,4-triazole.
Protocol 2: Reduction of 1-(3-Nitrophenyl)-1H-1,2,4-triazole to this compound
The reduction of the nitro group to an amine is a critical final step. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]
Materials and Reagents:
-
1-(3-Nitrophenyl)-1H-1,2,4-triazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Experimental Protocol:
-
Dissolve 1-(3-nitrophenyl)-1H-1,2,4-triazole (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 1-Fluoro-3-nitrobenzene, 1,2,4-Triazole | K₂CO₃ | DMF | 80-100 | 12-24 | 70-85 |
| 2 | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | 10% Pd/C, H₂ | Methanol | Room Temp. | 4-12 | 85-95 |
Synthetic Routes for Derivatives of this compound
The amino group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Key derivatization strategies include N-acylation, reductive amination, and diazotization followed by Sandmeyer reactions.
Protocol 3: N-Acylation to form Amide Derivatives
The reaction of the aniline with acyl chlorides or carboxylic acids (using a coupling agent) yields amide derivatives.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) or Carboxylic acid
-
Triethylamine (Et₃N) or a peptide coupling reagent (e.g., EDC/HOBt)
-
Anhydrous Dichloromethane (DCM) or DMF
Experimental Protocol (using Acyl Chloride):
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Reductive Amination to form N-Alkylated Derivatives
The aniline can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
Experimental Protocol:
-
To a solution of this compound (1.0 equivalent) and the aldehyde/ketone (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 5: Diazotization and Sandmeyer Reaction for Halogenated Derivatives
The amino group can be converted to a diazonium salt, which can then be displaced by a halide using a copper(I) salt catalyst.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
Experimental Protocol (for Chlorination):
-
Dissolve this compound (1.0 equivalent) in aqueous HCl at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated HCl at 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, until nitrogen evolution ceases.
-
Cool the mixture, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Summary of Conditions for the Derivatization of this compound
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| N-Acylation | Acyl chloride, Et₃N | DCM | 0 to RT | 2-6 | 75-90 |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Acetic acid | DCE | Room Temp. | 12-24 | 60-80 |
| Sandmeyer (Cl) | 1. NaNO₂, HCl; 2. CuCl | Water/HCl | 0 to 60 | 2-4 | 50-70 |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Signaling Pathway: Nrf2 Activation
Compounds containing the 1,2,4-triazole moiety have been investigated as activators of the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Caption: Simplified diagram of the Nrf2 signaling pathway and the role of triazole derivatives as potential activators.
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis, purification, and characterization of small molecules.
References
Application Notes and Protocols for 3-(1H-1,2,4-Triazol-1-yl)aniline in Antifungal Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction
3-(1H-1,2,4-Triazol-1-yl)aniline is a key building block in the development of novel antifungal agents. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically successful antifungal drugs, such as fluconazole and itraconazole.[1] These agents primarily exert their effect through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, ultimately compromising cell integrity and inhibiting fungal growth.
The aniline functional group on this scaffold provides a versatile point for chemical modification, allowing for the synthesis of extensive libraries of derivatives. This enables the exploration of structure-activity relationships (SAR) to optimize antifungal potency, broaden the spectrum of activity, and overcome existing drug resistance mechanisms. These application notes provide an overview of the utility of this compound in antifungal drug discovery, along with detailed protocols for its synthesis and the evaluation of its derivatives.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, resulting in the inhibition of fungal growth and replication.
Data Presentation: Antifungal Activity of Novel Derivatives
While specific antifungal activity data for the parent compound, this compound, is not extensively reported in the literature, it serves as a valuable scaffold for generating novel derivatives with potent antifungal properties. The following table is a template for presenting the Minimum Inhibitory Concentration (MIC) values of newly synthesized derivatives against a panel of clinically relevant fungal pathogens. Researchers should populate this table with their experimental findings to facilitate SAR analysis.
| Compound ID | Modification on Aniline | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Parent Scaffold | -NH₂ | - | - | - | - |
| Derivative 1 | e.g., N-benzyl | - | - | - | - |
| Derivative 2 | e.g., N-benzoyl | - | - | - | - |
| Derivative 3 | e.g., Amide linkage | - | - | - | - |
| Fluconazole | Reference Drug | 0.25 - 2 | 8 - 64 | 2 - 16 | >64 |
| Itraconazole | Reference Drug | 0.03 - 0.5 | 0.125 - 1 | 0.06 - 0.5 | 0.25 - 2 |
Note: MIC values for reference drugs are typical ranges and may vary between strains and testing conditions. The table should be populated with experimentally determined values.
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis of the title compound, involving the N-arylation of 1,2,4-triazole with 1-fluoro-3-nitrobenzene, followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole
-
Materials: 1,2,4-triazole, 1-fluoro-3-nitrobenzene, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-nitrophenyl)-1H-1,2,4-triazole.
-
Step 2: Synthesis of this compound
-
Materials: 1-(3-nitrophenyl)-1H-1,2,4-triazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).
-
Procedure:
-
Suspend 1-(3-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-cold water and basify with a 10% NaOH solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or longer for molds to ensure viability.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration required for the assay (typically 0.5-2.5 x 10³ CFU/mL).
2. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound (and reference antifungal) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compounds.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
Determine the MIC visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. Alternatively, a spectrophotometer can be used to measure absorbance.
Conclusion
This compound represents a promising and versatile scaffold for the discovery of new antifungal agents. Its established role in targeting the fungal-specific enzyme CYP51, combined with the potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns. The protocols provided herein offer a standardized approach for the synthesis of this core structure and the subsequent evaluation of the antifungal activity of its derivatives. Through systematic exploration of the chemical space around this scaffold, novel and potent antifungal candidates can be identified to address the growing challenge of fungal infections and drug resistance.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 3. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 1,2,4-Triazole with 3-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 1,2,4-triazoles is a fundamental transformation in organic synthesis, providing access to a wide array of substituted triazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. The 1,2,4-triazole nucleus is a key pharmacophore in several marketed drugs.
This document provides a detailed protocol for the N-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide. The reaction typically yields a mixture of two regioisomers: 1-(3-nitrobenzyl)-1H-1,2,4-triazole (N1 isomer) and 4-(3-nitrobenzyl)-4H-1,2,4-triazole (N4 isomer). The regioselectivity of the reaction is influenced by factors such as the choice of base, solvent, and reaction temperature. Two common and effective protocols are presented, one employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF), which is known to favor the N1 isomer, and another utilizing potassium carbonate in dimethylformamide (DMF).
Reaction Scheme
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents (Protocol 1 / 2) |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 1.1 |
| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 1.0 |
| DBU | C₉H₁₆N₂ | 152.24 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
| Product | |||
| 1-(3-Nitrobenzyl)-1H-1,2,4-triazole | C₉H₈N₄O₂ | 204.18 | Major Isomer (Expected Yield: ~80-90%) |
| 4-(3-Nitrobenzyl)-4H-1,2,4-triazole | C₉H₈N₄O₂ | 204.18 | Minor Isomer (Expected Yield: ~10-20%) |
Experimental Protocols
Two alternative protocols are provided below. Protocol 1 generally offers higher regioselectivity towards the N1 isomer.
Protocol 1: N-alkylation using DBU in THF
Materials:
-
1,2,4-Triazole
-
3-Nitrobenzyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,2,4-triazole (1.1 eq).
-
Add anhydrous THF to dissolve the triazole.
-
With stirring, add DBU (1.2 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Dissolve 3-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the precipitated DBU hydrobromide salt.
-
Wash the filter cake with a small amount of THF.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.
Protocol 2: N-alkylation using Potassium Carbonate in DMF
Materials:
-
1,2,4-Triazole
-
3-Nitrobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask.
-
Stir the suspension and add a solution of 3-nitrobenzyl bromide (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.
Product Characterization (Predicted)
The synthesized isomers can be characterized by standard spectroscopic techniques. The following are predicted ¹H and ¹³C NMR chemical shifts.
1-(3-Nitrobenzyl)-1H-1,2,4-triazole (N1 isomer):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, Ar-H), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (s, 1H, Triazole-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 7.50 (t, J = 8.0 Hz, 1H, Ar-H), 5.50 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0 (Triazole-C), 148.5 (Ar-C), 144.0 (Triazole-C), 138.0 (Ar-C), 134.0 (Ar-C), 130.0 (Ar-C), 124.0 (Ar-C), 123.0 (Ar-C), 52.5 (CH₂).
4-(3-Nitrobenzyl)-4H-1,2,4-triazole (N4 isomer):
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 2H, Triazole-H), 8.20 (s, 1H, Ar-H), 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 5.40 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.5 (Ar-C), 145.0 (Triazole-C), 138.5 (Ar-C), 134.5 (Ar-C), 130.5 (Ar-C), 124.5 (Ar-C), 123.5 (Ar-C), 50.0 (CH₂).
Mandatory Visualization
Application Notes and Protocols: Methods for the Reduction of a Nitro Intermediate to an Aniline Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. This reaction is of paramount importance in the pharmaceutical, agrochemical, and dye industries, as anilines are crucial building blocks for a vast array of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] The conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group opens up a wide range of subsequent functionalization possibilities.[4] Given the diversity of functional groups present in modern drug candidates and complex intermediates, the choice of reduction method must be carefully considered to ensure high chemoselectivity, yield, and scalability while minimizing environmental impact.[3]
This document provides a comprehensive overview of the most common and effective methods for nitro group reduction, complete with comparative data, detailed experimental protocols, and logical workflows to guide method selection.
Overview of Reduction Strategies
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6][7] The primary methods to achieve this can be broadly categorized as:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) with a metal catalyst. It is highly efficient but can also reduce other functional groups.
-
Catalytic Transfer Hydrogenation: Employs a hydrogen donor molecule (e.g., formic acid, hydrazine, cyclohexadiene) in the presence of a metal catalyst, avoiding the need for high-pressure H₂ gas.[8][9]
-
Dissolving Metal Reduction: Uses metals like iron, tin, or zinc in acidic or neutral media. These methods are often cost-effective and show good functional group tolerance.[4][6][10]
-
Electrochemical Reduction: A modern, sustainable approach that uses an electric current to drive the reduction, often with high selectivity and under mild conditions.[11][12]
General Reaction Pathway
The reduction of a nitroarene to an aniline typically proceeds through two key intermediates. Under most conditions, these intermediates are highly reactive and are further reduced to the final aniline product.[6][13]
Caption: General pathway for the six-electron reduction of a nitroarene.
Method Selection Guide
Choosing the appropriate reduction method is critical for success and depends on factors like substrate functionality, cost, scale, and safety. The following workflow provides a general guide for selecting a suitable method.
Caption: Decision workflow for selecting a nitro reduction method.
Comparative Data of Common Reduction Methods
The following table summarizes and compares widely used reduction agents, highlighting their typical performance and functional group tolerance.
| Reducing Agent/System | Typical Substrate(s) | Typical Conditions | Reaction Time | Avg. Yield (%) | Functional Group Tolerance |
| H₂/Pd/C | Nitroarenes, Nitroalkanes | 1-5 atm H₂, RT, EtOH or EtOAc | 1-12 h | >95 | Low: Reduces alkenes, alkynes, carbonyls, nitriles; can cause dehalogenation/debenzylation.[14][15] |
| H₂/Raney Ni | Nitroarenes, Nitroalkanes | 1-50 atm H₂, RT-100°C, EtOH | 2-24 h | >90 | Moderate: Less prone to dehalogenate aryl chlorides and bromides compared to Pd/C.[14][15] |
| Fe/HCl or Fe/NH₄Cl | Nitroarenes | Reflux in EtOH/H₂O or AcOH | 2-6 h | 80-95 | Good: Tolerates esters, ketones, nitriles, and aryl halides well.[1][10][14] |
| SnCl₂·2H₂O | Aromatic Nitro Compounds | RT to reflux in EtOH or EtOAc | 0.5-5 h | 85-95 | Good: Mild method that tolerates many reducible groups.[14][15][16] |
| Hydrazine (N₂H₄) / Catalyst | Nitroarenes | Catalyst (Pd/C, Raney Ni, Fe), RT-100°C | 1-12 h | 80-95 | Good: Avoids high-pressure H₂. Selectivity depends on the catalyst used.[1][17] |
| Electrochemical Reduction | Nitroarenes | Aqueous electrolyte, mediated or direct | 1-8 h | 80-95+ | Excellent: Highly selective under optimized conditions.[11][18] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the method of choice for clean and high-yielding reductions when the substrate lacks other reducible functional groups.[15]
-
Materials:
-
Nitro-containing substrate
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite™
-
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., EtOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst (0.01-0.05 eq) to the solution.[14]
-
Seal the flask and purge the system with an inert gas (N₂ or Ar), then evacuate. Repeat this cycle three times.
-
Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions at atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[14]
-
Upon completion, purge the flask with inert gas to safely remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can be further purified by crystallization or chromatography.[14]
-
Protocol 2: Béchamp Reduction using Iron and Ammonium Chloride
A classic, robust, and cost-effective method suitable for large-scale synthesis and for substrates with sensitive functional groups.[1][10]
-
Materials:
-
Aromatic nitro compound
-
Iron powder (3-5 equivalents)
-
Ammonium Chloride (NH₄Cl) (1 equivalent, or catalytic with H₂O)
-
Solvent: Ethanol (EtOH) and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aromatic nitro compound (1.0 eq), iron powder (3.0-5.0 eq), NH₄Cl (1.0 eq), ethanol, and water.[14]
-
Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).[14]
-
After cooling to room temperature, filter the hot reaction mixture through a pad of Celite™ to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., EtOAc) and water. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the crude aniline.
-
Purify by column chromatography, distillation, or crystallization as needed.
-
Protocol 3: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
A widely used laboratory-scale method known for its mild conditions and good chemoselectivity.[7][15]
-
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the aromatic nitro compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Add an excess of tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[14][16]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.[16]
-
Add water and basify the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate) several times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the aniline derivative.[16]
-
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for a nitro reduction experiment in a research setting.
Caption: A generalized workflow for synthesis, purification, and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical ‘game-changer’ could make aniline production greener | Research | Chemistry World [chemistryworld.com]
- 13. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 3-(1H-1,2,4-Triazol-1-yl)aniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,4-Triazol-1-yl)aniline is a key building block in the synthesis of a variety of kinase inhibitors. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial hydrogen bonds and other interactions within the ATP-binding site of kinases.[1] The aniline functional group provides a versatile handle for coupling with various heterocyclic scaffolds, such as pyrimidines and quinazolines, which are prevalent in clinically approved kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Data Presentation: Kinase Inhibitory Activity of Triazole-Containing Compounds
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative kinase inhibitors incorporating a triazole or anilino-heterocycle motif, highlighting the potential for derivatives of this compound.
| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |
| Anilino-quinazoline | c-Src | 44 | [2] |
| Anilino-quinazoline | KDR (VEGFR-2) | 320 | [2] |
| (Phenylamino)pyrimidine-1,2,3-triazole | BCR-Abl | 1000 - 7300 (K562 cell line) | [3] |
| 2-Anilino Triazolopyrimidine | Tubulin Polymerization | 750 | |
| 1,2,4-Triazolo-Linked Bis-Indolyl | PI3K | (Cytotoxicity IC50) 850 (HT-29) | |
| 3-Amino-1,2,4-triazole derivative | (Anti-proliferative) | (Cytotoxicity IC50) 2600 (MCF-7) | |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [4] |
| Pyrazole derivative | Aurora-A | 110 | [5] |
Experimental Protocols
The following protocols describe the synthesis of a generic anilino-pyrimidine kinase inhibitor core structure from this compound via two common and effective methods: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution.
Protocol 1: Synthesis of N-(3-(1H-1,2,4-triazol-1-yl)phenyl)pyrimidin-4-amine via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a 4-chloropyrimidine.
Materials and Reagents:
-
This compound
-
4-Chloropyrimidine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), 4-chloropyrimidine (1.2 eq.), cesium carbonate (2.0 eq.), and BINAP (0.08 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add palladium(II) acetate (0.05 eq.) and anhydrous toluene.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-(3-(1H-1,2,4-triazol-1-yl)phenyl)pyrimidin-4-amine.
Protocol 2: Synthesis of 4-(3-(1H-1,2,4-triazol-1-yl)anilino)quinazoline via Nucleophilic Aromatic Substitution (SNA_r)
This protocol describes the direct reaction of this compound with a 4-chloroquinazoline.
Materials and Reagents:
-
This compound
-
4-Chloroquinazoline derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dioxane
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline (1.0 eq.), this compound (1.0 eq.), and anhydrous dioxane.
-
Add N,N-diisopropylethylamine (DIPEA) (3.6 eq.) to the mixture.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography or recrystallization to obtain the pure 4-(3-(1H-1,2,4-triazol-1-yl)anilino)quinazoline.[6]
Mandatory Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
Caption: General synthesis workflow for kinase inhibitors.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and inhibition.
Simplified VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and inhibition.
Simplified Src Kinase Signaling Pathway
References
- 1. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for copper-catalyzed synthesis of triazole derivatives
An overview of the experimental setup for the copper-catalyzed synthesis of triazole derivatives is presented in this application note. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a rapid, efficient, and highly specific method for creating 1,4-disubstituted 1,2,3-triazoles.[1] This reaction's robustness and bioorthogonality have established it as an essential tool in drug discovery, bioconjugation, and materials science.[1][2][3]
The CuAAC reaction covalently links a terminal alkyne and an azide to form a stable triazole ring.[1] The process is typically mediated by a copper(I) catalyst, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][4] The inclusion of a stabilizing ligand is crucial for enhancing reaction efficiency, particularly in biological applications.[1][2]
Core Components and Reaction Parameters
The success of a CuAAC reaction hinges on the careful selection and optimization of several key components:
-
Azide and Alkyne Substrates : These functional groups are chosen for their stability and high specificity, as they are generally absent in natural biological systems.[1]
-
Copper Source : While direct copper(I) salts (e.g., CuI, CuBr) can be used, the in situ reduction of more stable copper(II) salts is more common to avoid the premature oxidation of the Cu(I) catalyst.[1][4]
-
Reducing Agent : Sodium ascorbate is the most prevalent reductant used to generate and maintain the copper catalyst in its active Cu(I) oxidation state.[1][4]
-
Accelerating Ligands : Ligands are critical for stabilizing the Cu(I) catalyst, preventing oxidation, accelerating the reaction rate, and reducing copper's cytotoxicity in biological contexts.[1][2][5] The choice of ligand often depends on the solvent system; for example, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is ideal for bioconjugations.[4]
Data Presentation
Quantitative data from various experimental setups are summarized below to provide a comparative overview of typical reaction conditions and outcomes.
Table 1: General Reaction Parameters for CuAAC
| Parameter | Typical Range | Application Context |
|---|---|---|
| Azide/Alkyne Ratio | 1:1 to 1:2 | A slight excess of the less critical reagent can help drive the reaction to completion.[1] |
| Catalyst Loading (Cu) | 0.5 mol% - 5 mol% | Lower loadings are used for simple organic synthesis, while higher concentrations may be needed for bioconjugation.[1][6][7] |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ratio is often used in bioconjugation to protect biomolecules and stabilize the catalyst.[1][8] |
| Solvent | t-BuOH/H₂O, DMSO, PBS, various aqueous/organic mixtures | The choice is dependent on substrate solubility and application (e.g., PBS for biological systems).[1] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 45-60°C) can be applied to accelerate slower reactions.[1][9] |
| Reaction Time | 30 minutes to 24 hours | Highly efficient systems can complete in minutes, while others may require overnight stirring.[1][4] |
Table 2: Examples of CuAAC Reactions with Varied Catalysts and Conditions
| Alkyne Substrate | Azide Substrate | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 0.08 | >99 | [6] |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.005) | Neat | 1 | >99 | [6] |
| 1-Ethynyl-4-nitrobenzene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 0.08 | >99 | [6] |
| Propargyl alcohol | Ethyl 2-azidoacetate | CuSO₄·5H₂O (1), Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 12 | 75 | [10] |
| 4-Ethynylanisole | Ethyl 2-azidoacetate | CuSO₄·5H₂O (1), Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 12 | 80 | [10] |
| Phenylacetylene | Benzyl azide | CuCl₂ (0.4), Eosin Y (0.4), Green LED | H₂O | 5 | 98 |[11] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of triazole derivatives are provided below.
Protocol 1: General Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol describes a standard procedure for synthesizing a triazole derivative using an in situ generated copper(I) catalyst.
Materials:
-
Terminal Alkyne (1.0 mmol)
-
Organic Azide (1.1 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 mmol, 1-5 mol%)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol and Deionized Water (1:1 mixture)
-
Ethyl Acetate
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).[10]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water).[10]
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water) to the reaction mixture.[10]
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[12]
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the crude triazole product to remove unreacted starting materials and catalyst residues.
Materials:
-
Crude triazole product
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Dichloromethane (optional, for sample loading)
Procedure:
-
Prepare the Column : Pack a glass column with a slurry of silica gel in hexane.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 100% hexane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.[13]
-
Elution : Begin elution with a non-polar solvent like 100% hexane.[13] Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might range from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate.[13] The optimal solvent system should be predetermined by TLC analysis.[13]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole derivative.[13]
Visualizations
Diagrams illustrating the experimental workflow and catalytic mechanism provide a clearer understanding of the process.
Caption: General experimental workflow for a typical CuAAC reaction.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sscdt.org [sscdt.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
Screening the Biological Activity of Triazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for screening the biological activity of triazole compounds. The focus is on assays relevant to anticancer, antifungal, and antimicrobial activities, which are prominent therapeutic areas for this class of heterocyclic compounds.
Section 1: Anticancer Activity Assays
Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. The following protocols describe methods to assess the cytotoxic and pro-apoptotic effects of triazole compounds on cancer cell lines.
Application Note: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method for determining the cytotoxic effects of triazole compounds and calculating their half-maximal inhibitory concentration (IC50) values.
Experimental Protocol: MTT Assay
Materials:
-
Triazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Application Note: Caspase-3 Activity Assay for Apoptosis Detection
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay utilizes a fluorogenic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent molecule. The increase in fluorescence intensity is directly proportional to the caspase-3 activity and provides a quantitative measure of apoptosis induction by triazole compounds.
Experimental Protocol: Caspase-3 Activity Assay
Materials:
-
Triazole compounds
-
Cancer cell lines
-
96-well plates (black, clear bottom for fluorescence)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with triazole compounds as described in the MTT assay protocol (steps 1 and 2). Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new 96-well plate.
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and caspase-3 substrate. Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation: Anticancer Activity of Triazole Compounds
| Compound ID | Cancer Cell Line | Assay | IC50 (µM)[1][2] | Caspase-3 Activation (Fold Increase) |
| Triazole A | MCF-7 | MTT | 5.71 | 4.5 |
| Triazole B | A549 | MTT | 8.67 | 3.2 |
| Triazole C | HCT-116 | MTT | 3.29 | 5.1 |
| Triazole D | Caco-2 | MTT | 7.22 | Not Determined |
| Doxorubicin | MCF-7 | MTT | 1.13 | 6.0 |
Visualization: Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis pathways.
Section 2: Antifungal Activity Assays
Triazole antifungals are a cornerstone in the treatment of fungal infections. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.
Application Note: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism. This method is crucial for evaluating the potency of novel triazole compounds against various fungal strains.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Triazole compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well U-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the triazole compound in DMSO. Perform a two-fold serial dilution of the compound in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For yeasts, this can be determined visually or by reading the absorbance at 600 nm. For molds, visual inspection is typically used.
Application Note: CYP51 Inhibition Assay
This in vitro assay directly measures the ability of triazole compounds to inhibit the activity of lanosterol 14α-demethylase (CYP51). Recombinant CYP51 enzyme is used with a specific substrate. The inhibition of substrate conversion to product in the presence of the triazole compound is quantified, typically using LC-MS/MS. This assay confirms the mechanism of action of the antifungal triazoles.
Experimental Protocol: CYP51 Inhibition Assay
Materials:
-
Recombinant human or fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Triazole compounds
-
Potassium phosphate buffer (pH 7.4)
-
NADPH generating system
-
LC-MS/MS system
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the potassium phosphate buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add varying concentrations of the triazole compound to the reaction mixture. Include a control without any inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding lanosterol and the NADPH generating system.
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the product (e.g., FF-MAS) using LC-MS/MS to determine the extent of inhibition and calculate the IC50 value.[3]
Data Presentation: Antifungal Activity of Triazole Compounds
| Compound ID | Fungal Strain | Assay | MIC (µg/mL)[4] | CYP51 IC50 (µM) |
| Triazole E | Candida albicans | Broth Microdilution | 0.25 | 0.05 |
| Triazole F | Aspergillus fumigatus | Broth Microdilution | 1.0 | 0.12 |
| Triazole G | Cryptococcus neoformans | Broth Microdilution | 0.5 | 0.08 |
| Fluconazole | Candida albicans | Broth Microdilution | 0.5-4 | >30 |
| Itraconazole | Aspergillus fumigatus | Broth Microdilution | 0.25 | Not Determined |
Visualization: Ergosterol Biosynthesis Pathway Inhibition
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic strategies are presented: a classical two-step approach involving the synthesis and subsequent reduction of a nitro intermediate, and a more direct, modern approach utilizing a palladium-catalyzed cross-coupling reaction. The protocols are designed with scalability, efficiency, and safety in mind, making them suitable for industrial applications. Quantitative data is summarized for easy comparison, and key experimental workflows are visualized.
Introduction
This compound is a crucial building block in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The presence of the 1,2,4-triazole moiety is associated with a wide range of biological activities. The aniline functional group provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development.
The large-scale synthesis of this intermediate requires robust and reproducible methods that are both cost-effective and environmentally conscious. This document outlines two such synthetic pathways, providing detailed protocols and considerations for scaling up the production.
Synthetic Pathways Overview
Two principal routes for the large-scale synthesis of this compound are described:
-
Pathway A: Two-Step Synthesis via a Nitro Intermediate. This classic approach involves the initial coupling of 1-bromo-3-nitrobenzene with 1,2,4-triazole, followed by the reduction of the nitro group to the desired aniline.
-
Pathway B: Direct C-N Cross-Coupling. This modern approach utilizes a direct coupling of 3-bromoaniline with 1,2,4-triazole via a Buchwald-Hartwig amination reaction.[1][2]
The choice of pathway will depend on factors such as the availability and cost of starting materials, equipment, and desired purity of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic pathways.
| Parameter | Pathway A: Two-Step Synthesis | Pathway B: Direct C-N Cross-Coupling |
| Starting Materials | 1-bromo-3-nitrobenzene, 1,2,4-triazole | 3-bromoaniline, 1,2,4-triazole |
| Key Reagents | Copper(I) iodide, Cesium carbonate, Iron powder, Ammonium chloride | Palladium(II) acetate, Xantphos, Cesium carbonate |
| Overall Yield | 65-75% | 80-90% |
| Purity (crude) | 90-95% | >95% |
| Number of Steps | 2 | 1 |
| Key Advantages | Utilizes readily available and less expensive starting materials. | Higher overall yield, fewer steps, and generally cleaner reaction profile. |
| Key Disadvantages | Two-step process, requires handling of a nitro intermediate. | Higher cost of palladium catalyst and ligand. |
Experimental Protocols
Pathway A: Two-Step Synthesis via a Nitro Intermediate
This pathway is divided into two main experimental procedures.
This step involves a copper-catalyzed Ullmann condensation reaction.[3]
Materials and Reagents:
-
1-bromo-3-nitrobenzene
-
1,2,4-triazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry, and inerted reactor, add 1-bromo-3-nitrobenzene (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the reactor.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a vigorously stirred vessel containing water, which will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethyl acetate.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-nitrophenyl)-1H-1,2,4-triazole as a solid.
This step involves the reduction of the nitro group to an amine using iron powder in the presence of an acid. A similar reduction of a nitro group to an aniline using iron powder is a well-established industrial process.[4]
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-1,2,4-triazole
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer and a reflux condenser, suspend 1-(3-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, with vigorous stirring. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if required.
Pathway B: Direct C-N Cross-Coupling (Buchwald-Hartwig Amination)
This pathway provides a more direct route to the target compound.[1][2]
Materials and Reagents:
-
3-bromoaniline
-
1,2,4-triazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry, and inerted reactor, add 3-bromoaniline (1.0 eq), 1,2,4-triazole (1.5 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).
-
Add anhydrous toluene to the reactor.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 30 minutes.
-
Heat the mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Diagrams of Synthetic Pathways and Workflows
Caption: Workflow for the Two-Step Synthesis of this compound (Pathway A).
Caption: Workflow for the Direct C-N Cross-Coupling Synthesis of this compound (Pathway B).
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent Handling:
-
1-bromo-3-nitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
DMF: A potential reproductive toxin. Handle with care and avoid exposure.
-
Palladium catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Cesium carbonate: A strong base. Avoid contact with skin and eyes.
-
-
Reaction Conditions: The reactions are conducted at elevated temperatures. Use appropriate heating mantles and ensure proper temperature control. The reduction reaction in Pathway A generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
Conclusion
The large-scale synthesis of this compound can be successfully achieved via either a two-step method involving a nitro intermediate or a more direct palladium-catalyzed cross-coupling reaction. While the two-step approach is more traditional and may be more cost-effective in terms of starting materials, the direct C-N coupling offers a more efficient and higher-yielding alternative. The choice of the optimal synthetic route will be dictated by the specific needs and resources of the production facility. The protocols provided herein offer a solid foundation for the successful and safe large-scale production of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
improving the reaction yield of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield in the N-Alkylation of 1,2,4-triazole with 3-Nitrobenzyl Bromide
-
Question: I am observing a very low yield or no formation of my desired product, 1-(3-nitrobenzyl)-1H-1,2,4-triazole. What are the possible reasons and how can I resolve this?
-
Answer: Low or no product yield in the N-alkylation step can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Verify the purity of your starting materials, 1,2,4-triazole and 3-nitrobenzyl bromide. Degradation of the alkylating agent can be a common issue.
-
Base Strength and Type: The choice of base is critical for the deprotonation of 1,2,4-triazole. Stronger bases like sodium hydride (NaH) in an anhydrous solvent like DMF ensure complete formation of the triazole anion.[1] Weaker bases such as potassium carbonate (K₂CO₃) can also be used but may require more forcing conditions and can lead to lower selectivity.[2]
-
Reaction Conditions: Ensure that the reaction is conducted under anhydrous conditions, as moisture can hydrolyze the 3-nitrobenzyl bromide. The reaction temperature may also need optimization; gentle heating can sometimes improve the reaction rate, but lower temperatures may favor the formation of the desired N1 isomer.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using reactive bases like NaH, to prevent side reactions.[1]
-
Issue 2: Poor Regioselectivity in the N-Alkylation Step (Mixture of N1 and N4 Isomers)
-
Question: My reaction is producing a significant amount of the undesired N4-alkylated isomer alongside the desired N1-isomer. How can I improve the regioselectivity?
-
Answer: The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, and achieving high regioselectivity is a common challenge. Here are some strategies to favor the formation of the N1 isomer:
-
Choice of Base: The use of a non-nucleophilic, sterically hindered base is often recommended to favor alkylation at the less sterically hindered N1 position. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide good regioselectivity in favor of the N1 isomer.[2]
-
Solvent Effects: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used. The choice of solvent can influence the reactivity of the triazole anion and the transition state energies for N1 versus N4 alkylation. It is advisable to screen a few solvents to find the optimal one for your specific substrate.[2]
-
Reaction Temperature: Lower reaction temperatures may favor the formation of the thermodynamically more stable N1 isomer.[2] Experimenting with a range of temperatures, from 0 °C to room temperature, is recommended.
-
Issue 3: Incomplete Reduction of the Nitro Group
-
Question: My reduction of 1-(3-nitrobenzyl)-1H-1,2,4-triazole to the corresponding aniline is not going to completion, or I am observing side products. What are the best methods for this reduction, and how can I troubleshoot it?
-
Answer: The reduction of the aromatic nitro group is a critical final step. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.[2]
-
Catalytic Hydrogenation:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2] Ensure the catalyst is of good quality and use an appropriate loading (typically 5-10 mol%).
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Ensure the system is properly sealed and purged.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
-
Tin(II) Chloride Reduction:
-
Stoichiometry: Ensure an adequate molar excess of SnCl₂ is used.
-
Acidic Conditions: The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, often with ethanol as a co-solvent.
-
Work-up: Careful neutralization of the acidic reaction mixture is required during the work-up to isolate the free aniline.
-
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product, 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. What are the likely impurities and how can I remove them?
-
Answer: The primary impurities are likely unreacted starting materials or the intermediate nitro compound.
-
Unreacted 1,2,4-triazole: This is a polar impurity and can often be removed by washing the organic extract with water.
-
Unreacted 3-Nitrobenzyl Bromide or 1-(3-nitrobenzyl)-1H-1,2,4-triazole: These are less polar than the final product. Silica gel column chromatography is the most effective method for separating these impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.
-
Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical two-step synthesis route for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline?
-
A1: The synthesis generally involves two main steps:
-
-
Q2: How can I monitor the progress of the reactions?
-
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the alkylation and reduction steps. A suitable solvent system will show a clear separation between the starting materials, intermediates, and the final product.
-
-
Q3: What are the safety precautions I should take during this synthesis?
-
A3:
-
3-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere.[1]
-
Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety measures and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Data Presentation
Table 1: Influence of Base and Solvent on the Regioselectivity of 1,2,4-Triazole Alkylation
| Alkylating Agent | Base | Solvent | N1:N4 Isomer Ratio |
| 4-Nitrobenzyl halides | Various | - | 90:10 |
| Alkyl halides | DBU | THF | ~90:10 |
| 3-Nitrobenzyl bromide | NaH | DMF | N1 isomer is major |
| 3-Nitrobenzyl bromide | K₂CO₃ | Acetonitrile | Lower selectivity than with stronger bases |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole
-
Materials:
-
1,2,4-Triazole
-
3-Nitrobenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[1]
-
Dissolve 3-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
-
Method A: Catalytic Hydrogenation
-
Materials:
-
1-(3-nitrobenzyl)-1H-1,2,4-triazole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Celite
-
-
Procedure:
-
Dissolve 1-(3-nitrobenzyl)-1H-1,2,4-triazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
-
-
-
Method B: Reduction with Tin(II) Chloride
-
Materials:
-
1-(3-nitrobenzyl)-1H-1,2,4-triazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 1-(3-nitrobenzyl)-1H-1,2,4-triazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3-5 eq).
-
Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
-
Visualizations
Caption: Synthetic pathway for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
References
optimization of reaction conditions for synthesizing 3-(1H-1,2,4-Triazol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
The synthesis of this compound, primarily achieved through a copper-catalyzed N-arylation (Ullmann condensation), can present several challenges. This guide addresses common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II).2. Inappropriate Base: The base may not be strong enough to deprotonate the 1,2,4-triazole.3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.4. Poor Ligand Choice: The ligand may not be effectively stabilizing the copper catalyst or facilitating the reaction. | 1. Catalyst Handling: Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]2. Base Selection: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]3. Temperature Optimization: Gradually increase the reaction temperature, typically in the range of 100-140 °C for Ullmann couplings in DMF.[2]4. Ligand Screening: If using a ligand, screen common options for Ullmann reactions like 1,10-phenanthroline or L-proline. In some cases, a ligand-free system with CuO nanoparticles may be effective.[3][4] |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: This can occur at high temperatures.2. Formation of N4-isomer: 1,2,4-triazole can be arylated at the N4 position, leading to an undesired isomer.3. Hydrolysis of Aryl Halide: Presence of water can lead to the formation of 3-aminophenol. | 1. Temperature Control: Avoid excessively high temperatures. Optimize for the lowest effective temperature.2. Regioselectivity: While N1-arylation is generally favored, purification by column chromatography is often necessary to separate isomers.3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Dry the reaction vessel thoroughly before use. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion.2. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).2. Catalyst Loading: A slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may be beneficial. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials: This can make separation by column chromatography challenging.2. Product Insolubility: The product may have limited solubility in common organic solvents. | 1. Chromatography Optimization: Use a gradient elution system for column chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).2. Solvent Selection: For recrystallization, screen a variety of solvents to find one in which the product has good solubility at high temperatures and poor solubility at room temperature. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and direct method is the copper-catalyzed N-arylation of 1,2,4-triazole with a suitable 3-substituted aniline precursor, such as 3-bromoaniline or 3-iodoaniline. This reaction, a type of Ullmann condensation, forms the C-N bond between the aniline ring and the triazole.[2][5][6]
Q2: Which starting material is better, 3-bromoaniline or 3-iodoaniline?
A2: Generally, aryl iodides are more reactive than aryl bromides in Ullmann-type couplings, which may allow for milder reaction conditions or shorter reaction times. However, aryl bromides are often more readily available and less expensive. The choice may depend on the desired reactivity and the cost of the starting materials.
Q3: Is a ligand necessary for this reaction?
A3: While traditional Ullmann reactions often required harsh conditions, modern protocols frequently employ a ligand to facilitate the reaction at lower temperatures and with lower catalyst loadings.[2] Common ligands for copper-catalyzed N-arylations include diamines (like 1,10-phenanthroline) and amino acids (like L-proline). However, ligand-free systems using copper oxide nanoparticles have also been reported to be effective.[3][4]
Q4: How can I minimize the formation of the N4-arylated isomer?
A4: The N-arylation of 1,2,4-triazole can potentially occur at both N1 and N4 positions. While N1-arylation is generally the major product due to thermodynamic stability, the reaction conditions can influence the regioselectivity. Careful optimization of the base, solvent, and temperature can help to maximize the yield of the desired N1 isomer.[7] Ultimately, purification by column chromatography is typically required to isolate the pure N1-substituted product.
Q5: What is the best work-up procedure for this reaction?
A5: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water and brine to remove the inorganic salts and the solvent (e.g., DMF). The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by silica gel column chromatography.
Experimental Protocols
Below are two representative protocols for the synthesis of this compound. Protocol 1 is a direct N-arylation method adapted from the synthesis of the isomeric 4-(1H-1,2,4-triazol-1-yl)aniline, and Protocol 2 describes a two-step approach involving a nitro-intermediate.
Protocol 1: Direct N-Arylation via Ullmann Condensation (Adapted Method)
This protocol is adapted from the synthesis of the analogous 4-(1H-1,2,4-triazol-1-yl)aniline.[8]
Reaction Scheme:
3-Bromoaniline + 1H-1,2,4-Triazole --(CuI, Cs₂CO₃, DMF)--> this compound
Materials:
-
3-Bromoaniline
-
1H-1,2,4-Triazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add 1H-1,2,4-triazole (1.2 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add anhydrous DMF to the vessel via syringe.
-
Add 3-bromoaniline (1.0 eq.) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Two-Step Synthesis via Nitro-Intermediate Reduction
This protocol is based on the synthesis of the analogous 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.[9]
Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Materials:
-
1-Fluoro-3-nitrobenzene
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Add 1-fluoro-3-nitrobenzene (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-(3-nitrophenyl)-1H-1,2,4-triazole.
Step 2: Reduction of the Nitro-Intermediate
Materials:
-
1-(3-Nitrophenyl)-1H-1,2,4-triazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Suspend 1-(3-nitrophenyl)-1H-1,2,4-triazole (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the nitro compound is consumed.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of 1,2,4-Triazole
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | CuI (10) | None | Cs₂CO₃ | DMF | 120 | 40 | 60 | [8] |
| 4-Iodotoluene | Cu₂O (5) | N-ligand-B (20) | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [2] |
| Iodobenzene | CuO NPs (5) | None | K₂CO₃ | DMF | RT | - | High | [4] |
| Aryl Bromides | CuCl (10) | None | K₂CO₃ | DMF | 120 | 24 | up to 88 | [5] |
Experimental Workflow for Direct N-Arylation
Caption: A step-by-step experimental workflow for the direct N-arylation synthesis of this compound.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. repository.nie.edu.sg [repository.nie.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(1H-1,2,4-Triazol-1-yl)aniline and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(1H-1,2,4-Triazol-1-yl)aniline and its related compounds. The information is structured to directly address specific issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the purification of triazolyl-aniline compounds using a question-and-answer format.
Recrystallization Issues
Q1: My product "oiled out" of the solution instead of forming crystals. What should I do?
A1: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated with impurities. To resolve this:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly dilute it.[1]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help moderate the cooling rate.[1]
-
Solvent System Modification: Use a lower-boiling point solvent or introduce a co-solvent in which the compound is less soluble to encourage crystallization.[1][2]
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: A failure to crystallize often means the solution is not sufficiently saturated. Several techniques can be employed to induce crystal formation:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If available, add a single, pure crystal of the desired compound to the solution to act as a template.[2]
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1][2]
-
Reduce Temperature: If cooling to room temperature is ineffective, try using an ice bath or a refrigerator. Be cautious, as rapid cooling can sometimes trap impurities.[2]
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes persistently turbid, then allow it to stand.[3]
Q3: My final yield after recrystallization is very low. What are the common causes and solutions?
A3: Low recovery can stem from several factors:
-
Excess Solvent: Using too much solvent for dissolution will leave a significant portion of your product in the mother liquor.[2] To recover more product, try concentrating the filtrate by evaporating some solvent and cooling it again.[3]
-
Premature Crystallization: The product may crystallize on the filter paper during hot filtration if the solution cools too quickly. To prevent this, use pre-heated funnels and flasks and perform the filtration step rapidly.[2]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If your compound has high solubility even at low temperatures, a different solvent system is needed.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by recrystallization, sometimes with the aid of activated carbon. Add a small amount of activated carbon to the hot solution, keep it heated for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Use activated carbon sparingly, as it can also adsorb your desired product, potentially reducing the yield.[3]
Column Chromatography Issues
Q1: My compound is sticking to the baseline and won't elute from the silica gel column. What's wrong?
A1: This indicates that the mobile phase (eluent) is not polar enough to move the compound.
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A gradient elution, where the polarity is increased over time, is often effective.[3]
-
Add a Stronger Solvent: For highly polar compounds like anilines, which can interact strongly with acidic silica gel, adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the eluent can help.[4] Triethylamine can neutralize the acidic sites on the silica, preventing the basic aniline from sticking.[4]
Q2: My compound is streaking down the column, leading to poor separation.
A2: Streaking can be caused by several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved when loaded onto the column. Ensure the sample is completely dissolved in a minimum amount of solvent before application.[3]
-
Strong Acid-Base Interactions: The basic aniline group can interact strongly with the acidic silica gel. Adding a small amount of triethylamine to the eluent can mitigate this issue and result in sharper bands.[4]
-
Column Overloading: Applying too much sample can lead to broad, streaky bands. Use an appropriate amount of sample for the column size.
Q3: I'm seeing poor separation between my desired product and an impurity.
A3: Achieving good resolution requires optimizing the separation conditions.
-
Optimize the Mobile Phase: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) first to find the optimal eluent composition that provides the best separation (difference in Rf values).
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or switching to reversed-phase chromatography.[3]
Q4: How can I remove residual copper catalyst after a CuAAC "click chemistry" reaction?
A4: Copper ions can chelate with the nitrogen atoms of the triazole ring, making them difficult to remove.
-
Aqueous EDTA Wash: After the reaction, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).[5] EDTA is a strong chelating agent that can effectively sequester copper ions into the aqueous phase.[5] Multiple washes may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting strategy for purifying a newly synthesized this compound derivative? A1: First, assess the purity and characteristics of your crude product using Thin Layer Chromatography (TLC) and 1H NMR.
-
If the product is a solid and appears relatively clean by TLC , recrystallization is often the most straightforward and efficient first-line method.[1]
-
If the product is an oil or a complex mixture of solid impurities , column chromatography is the preferred method.[6]
-
For highly polar compounds , reversed-phase high-performance liquid chromatography (RP-HPLC) may be necessary for achieving high purity.[1]
Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal recrystallization solvent should dissolve your compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[2] The principle of "like dissolves like" is a good starting point. Given the polar nature of the triazole and aniline groups, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good candidates.[7][8][9] Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating to find a suitable one.
Q3: Should I use normal-phase or reversed-phase chromatography? A3: The choice depends on the polarity of your specific derivative.
-
Normal-Phase Chromatography (e.g., silica gel or alumina) is well-suited for compounds of low to moderate polarity. It uses non-polar mobile phases (e.g., hexane/ethyl acetate).[10] This is a very common and effective technique for many organic compounds.
-
Reversed-Phase Chromatography (e.g., C18 silica) is ideal for polar compounds that are not well-retained or separated by normal-phase chromatography.[1] It uses polar mobile phases, such as water/acetonitrile or water/methanol, often with an acid modifier like formic acid.[11][12]
Q4: My polar compound elutes immediately (in the void volume) during reversed-phase HPLC. What are my options? A4: This is a common issue with highly polar analytes on standard C18 columns.[1] Consider the following:
-
Use a 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar compounds.[1]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[1]
Quantitative Data Summary
The following tables summarize typical conditions used for the purification and analysis of triazolyl-aniline derivatives based on literature examples.
Table 1: Recrystallization Solvents and Conditions for Triazolyl-aniline Derivatives
| Compound | Recrystallization Solvent | Observed Melting Point (°C) | Reference |
| 4-(1,2,4-Triazol-1-yl)aniline | Ethanol | 160-162 (433-435 K) | [7] |
| 3-Amino-1,2,4-triazole | Ethanol | 152-153 | [9] |
| 1-(1,2,4-triazol-1-ylmethyl)-4-nitrobenzene | Ethyl Acetate | 100-101 | [13] |
Table 2: Normal-Phase Column Chromatography Conditions for Triazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |
| Silica Gel | n-hexane/Ethyl Acetate (10:1) | 4-n-butyl-1-(substituted-phenyl)-1H-1,2,3-triazole | [10] |
| Silica Gel | n-hexane/Ethyl Acetate (13:1) | 4-n-butyl-1-(substituted-phenyl)-1H-1,2,3-triazole | [10] |
| Silica Gel | n-hexane/Ethyl Acetate (15:1) | 4-n-butyl-1-(substituted-phenyl)-1H-1,2,3-triazole | [10] |
| Silica Gel | Eluent + small amount of Triethylamine | Aniline derivatives | [4] |
Table 3: HPLC Conditions for Analysis & Purification of Polar Triazole Compounds
| Chromatography Mode | Stationary Phase | Mobile Phase | Application | Reference |
| Reversed-Phase | C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | Quantification | [11] |
| Reversed-Phase | Newcrom R1 (low silanol) | Acetonitrile, Water, Phosphoric Acid | Separation | [12] |
| HILIC | Polar Stationary Phase | High % Acetonitrile with Aqueous Buffer | Purification of very polar triazoles | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid product and a minimal amount of a suitable recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Protocol 2: Purification by Normal-Phase Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude mixture with various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). Aim for an Rf value of ~0.2-0.4 for the desired compound.
-
Column Packing (Wet Loading): Prepare a slurry of silica gel in the initial, least polar eluent.[6] Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the column. Begin elution, collecting the solvent that passes through the column in fractions (e.g., in test tubes). If using a gradient, gradually increase the polarity of the mobile phase as the column runs.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Diagrams
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: Troubleshooting logic for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Page loading... [guidechem.com]
identifying and minimizing side products in triazole synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during triazole synthesis. This guide focuses on identifying and minimizing side products in key synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can they be minimized?
A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct. This is primarily caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II). Additionally, reactive oxygen species (ROS) generated by the copper/ascorbate system can degrade sensitive substrates.
To minimize these side products:
-
Maintain Anaerobic Conditions: Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
-
Use a Reducing Agent: Employ a sufficient amount of a reducing agent, such as sodium ascorbate, to keep the copper in its active Cu(I) oxidation state.[1]
-
Utilize Stabilizing Ligands: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation and accelerate the desired reaction.[1]
Q2: I am observing a mixture of 1,4- and 1,5-regioisomers in my azide-alkyne cycloaddition. How can I improve regioselectivity?
A2: The regioselectivity of azide-alkyne cycloadditions is highly dependent on the catalyst used.
-
For 1,4-disubstituted 1,2,3-triazoles: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-regioisomer.[2] If you are observing a mixture, it's possible the reaction is proceeding thermally. Ensure your reaction temperature is not excessively high, as the uncatalyzed Huisgen cycloaddition can lead to a mixture of both 1,4- and 1,5-isomers.[2]
-
For 1,5-disubstituted 1,2,3-triazoles: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice for selectively obtaining the 1,5-regioisomer.[3][4]
Q3: My 1,2,4-triazole synthesis is producing a significant amount of 1,3,4-oxadiazole. What causes this and how can I prevent it?
A3: The formation of a 1,3,4-oxadiazole is a common side reaction in 1,2,4-triazole synthesis, particularly when using hydrazides, due to a competing cyclization pathway.[5]
To favor the formation of the 1,2,4-triazole:
-
Ensure Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole. Ensure all starting materials and solvents are dry.[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often favor the kinetic triazole product over the thermodynamic oxadiazole.[5]
-
Choice of Reagents: The choice of acylating agent can also influence the reaction pathway.[5]
Q4: What is the Dimroth rearrangement and how can it be controlled?
A4: The Dimroth rearrangement is an isomerization reaction observed in certain triazoles where endocyclic and exocyclic nitrogen atoms exchange places. This is often driven by the formation of a more thermodynamically stable isomer and can be catalyzed by acid, base, heat, or light.[5] In the context of minimizing side products, the rearranged isomer itself is often the undesired product.
Control of the Dimroth rearrangement can be achieved by:
-
Careful Control of pH: The rate of rearrangement is often dependent on the pH of the reaction medium.[5]
-
Temperature and Reaction Time Management: In some cases, the rearrangement can be avoided by running the reaction at a lower temperature and for a shorter duration.
-
Substituent Effects: The presence of electron-withdrawing groups can facilitate the rearrangement.[1]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Triazole Product | Inactive catalyst (Cu(II) instead of Cu(I)).Catalyst poisoning (e.g., by thiols).Insufficient reaction time or temperature. | Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present.[1]Protect functional groups that can poison the catalyst.Monitor the reaction by TLC or LC-MS and adjust time/temperature accordingly. |
| Formation of Diyne (Glaser Coupling Product) | Presence of oxygen oxidizing the Cu(I) catalyst. | Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Degradation of Sensitive Substrates | Generation of reactive oxygen species (ROS). | Use copper-stabilizing ligands (e.g., THPTA, TBTA) to reduce ROS generation.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | Decomposition of starting materials or product.Side reactions with the solvent. | Protect sensitive functional groups.Use high-purity, inert solvents.[5] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1,5-Disubstituted Triazole | Inactive catalyst.Unsuitable solvent. | Use a well-defined Ru(II) catalyst such as [Cp*RuCl].Employ non-protic solvents like benzene, toluene, THF, or dioxane. |
| Formation of Azide-Derived Byproducts | Off-pathway reactions of the azide with the ruthenium catalyst. | While difficult to completely eliminate, careful optimization of catalyst and azide concentration may help. Creating an exclusion list for LC-MS/MS analysis can help in identifying the desired product amidst byproducts. |
| Reaction Works with Terminal but not Internal Alkynes | Incorrect catalyst choice. | RuAAC is compatible with both terminal and internal alkynes. If issues arise, ensure the catalyst is active and the reaction conditions are appropriate. |
1,2,4-Triazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of 1,3,4-Oxadiazole Side Product | Competing cyclization pathway, often promoted by water.[5] | Use strictly anhydrous conditions and consider lowering the reaction temperature.[5] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | Lack of regioselectivity in subsequent reactions on the triazole ring. | The choice of catalyst, base, and solvent can influence regioselectivity. |
| Thermal Rearrangement of the Triazole Ring | High reaction temperatures.[5] | Run the reaction at a lower temperature for a longer duration.[5] |
Experimental Protocols
Protocol 1: Minimizing Glaser Coupling in CuAAC
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole while minimizing the formation of the diyne homocoupling byproduct.
Materials:
-
Azide starting material
-
Terminal alkyne starting material
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., a mixture of water and t-butanol)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of your azide and alkyne in the chosen degassed solvent.
-
Prepare a fresh aqueous stock solution of CuSO₄ (e.g., 100 mM).
-
Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 1 M).
-
Prepare a stock solution of THPTA in water (e.g., 500 mM).
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the azide and alkyne solutions.
-
In a separate tube, premix the CuSO₄ solution (typically 1-5 mol%) with the THPTA solution (typically in a 1:5 copper-to-ligand ratio). Allow this mixture to stand for a few minutes.[1]
-
Add the premixed catalyst-ligand solution to the azide and alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).[1]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Selective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles using RuAAC
Objective: To selectively synthesize a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Azide starting material
-
Terminal or internal alkyne starting material
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))
-
Anhydrous, non-protic solvent (e.g., toluene or THF)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the alkyne and the azide in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the substrates and catalyst).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for CuAAC reactions.
Caption: Generalized mechanism of the Dimroth rearrangement.
Caption: General experimental workflow for triazole synthesis.
References
- 1. starchemistry888.com [starchemistry888.com]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-1,2,4-triazol-1-yl)aniline. The synthesis of this important intermediate typically proceeds via two key steps: the N-arylation of 1,2,4-triazole with a suitable 3-substituted aniline precursor (often derived from 3-nitroaniline), followed by reduction of the nitro group. Solvent selection is a critical parameter in the N-arylation step, significantly impacting reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
N-arylation: Coupling of 1,2,4-triazole with an activated 3-substituted benzene ring. A common starting material is a 3-halonitrobenzene or 3-nitroaniline itself. This step is often achieved through a copper-catalyzed Ullmann-type condensation reaction.
-
Reduction: If the precursor is a nitro-compound, the nitro group is subsequently reduced to an amine to yield the final product. Standard reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂ or Fe/HCl).
Q2: Which solvent is recommended for the N-arylation of 1,2,4-triazole with a 3-substituted aniline precursor?
A2: Polar aprotic solvents are generally the best choice for the N-arylation step. N,N-Dimethylformamide (DMF) is frequently reported as an effective solvent due to its ability to dissolve the triazole salt, which is crucial for the reaction to proceed.[1] Other polar aprotic solvents like Dimethyl sulfoxide (DMSO) and acetonitrile can also be considered, though their effectiveness may vary depending on the specific reactants and catalyst system.[2] It is advisable to screen a few solvents to find the optimal one for your specific substrate.[2]
Q3: Why is my N-arylation reaction yield low or the reaction not proceeding?
A3: Low or no yield in the N-arylation step can be attributed to several factors:
-
Inappropriate Solvent: The solubility of the deprotonated 1,2,4-triazole is critical. If the triazole salt is not soluble in the chosen solvent, the reaction will be slow or fail. Ensure you are using a suitable polar aprotic solvent like DMF or DMSO.[2]
-
Insufficient Base: A strong enough base is required to deprotonate the 1,2,4-triazole. Common bases include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Catalyst Inactivity: If using a copper-catalyzed method, ensure the copper source (e.g., Cu₂O, CuI) and any ligands are of good quality and used in the correct proportions.
-
Reaction Temperature: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[3] Consider increasing the reaction temperature if you are running the reaction at a lower temperature.
-
Moisture: The presence of water can interfere with the reaction. Using anhydrous solvents and maintaining a dry reaction setup is recommended.
Q4: I am having trouble with the reduction of the nitro-intermediate. What are the best practices?
A4: The reduction of the aromatic nitro group is a critical final step. Two common and effective methods are:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2] Ensure the catalyst loading is appropriate (typically 5-10 mol%) and the quality of the catalyst is high. Common solvents for this method include methanol or ethanol.
-
Tin(II) Chloride Reduction: Reduction with tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another reliable method.
If you are observing incomplete reduction or side products, consider increasing the catalyst loading, reaction time, or hydrogen pressure (for catalytic hydrogenation).
Troubleshooting Guides
Issue 1: Low Yield in N-Arylation Step
| Potential Cause | Troubleshooting Step |
| Poor solubility of triazole salt | Switch to a more polar aprotic solvent such as DMF or DMSO. |
| Ineffective base | Use a stronger or more suitable base like Cesium Carbonate. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Catalyst/ligand issues | Verify the quality and loading of the copper catalyst and any associated ligands. |
| Presence of moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Issue 2: Incomplete Reduction of Nitro Group
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation (Pd/C) | Use fresh, high-quality Pd/C catalyst. Increase catalyst loading if necessary. |
| Insufficient reducing agent | Ensure an adequate molar excess of the reducing agent (e.g., SnCl₂, H₂). |
| Suboptimal solvent for reduction | While alcohols are common, ensure the starting material is soluble. |
| Reaction time/temperature | Increase the reaction time or temperature as appropriate for the chosen reduction method. |
Quantitative Data on Solvent Effects
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | Cs₂CO₃ | 100 | 24 | 55.5 | [1] |
| Acetonitrile | Cs₂CO₃ | Reflux | 24 | Incomplete Conversion | [1] |
This table illustrates that DMF was found to be a superior solvent to acetonitrile for this specific N-arylation, primarily due to the better solubility of the cesium salt of 1,2,4-triazole in DMF.[1]
Experimental Protocols
N-Arylation of 1H-1,2,4-triazole with 3-Iodonitrobenzene (Ullmann-type Reaction - General Protocol)
A mixture of 3-iodonitrobenzene (1.0 eq), 1H-1,2,4-triazole (1.2 eq), cesium carbonate (2.0 eq), and a copper(I) source (e.g., Cu₂O, 5 mol%) in anhydrous DMF is stirred under an inert atmosphere (e.g., nitrogen). The reaction mixture is heated to 100-120 °C and monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reduction of 1-(3-nitrophenyl)-1H-1,2,4-triazole (Catalytic Hydrogenation - General Protocol)
To a solution of 1-(3-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in methanol, a catalytic amount of 10% Pd/C (5-10 mol%) is added. The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in N-arylation.
References
Catalyst Selection for Efficient Triazole Aniline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for triazole aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection and troubleshooting for the efficient synthesis of triazole anilines. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing triazole anilines?
A1: The most prominent methods for synthesizing triazole anilines involve metal-catalyzed azide-alkyne cycloaddition (AAC) reactions. The two main variants are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles, and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces 1,5-disubstituted triazoles.[1][2][3][4][5] Metal-free methods, such as those using iodine as a catalyst, have also been developed to avoid the use of potentially toxic metal catalysts.[6][7][8][9]
Q2: How do I choose between a copper and a ruthenium catalyst for my synthesis?
A2: The choice between a copper and a ruthenium catalyst primarily depends on the desired regioisomer of the triazole.
-
For 1,4-disubstituted triazoles: Copper catalysts, such as Cu(I) species generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, are the standard choice.[2][4][10]
-
For 1,5-disubstituted triazoles: Ruthenium catalysts, like [Cp*RuCl] complexes, are highly effective and regioselective.[1][3][5][11]
Beyond regioselectivity, other factors to consider include the functional group tolerance of your substrates and the reaction conditions required. Ruthenium catalysts often exhibit broad functional group tolerance.[11]
Q3: What are the most common side products in triazole aniline synthesis and how can they be minimized?
A3: Common side products include:
-
Isomeric triazoles: The formation of the undesired regioisomer (e.g., 1,5-isomer in a CuAAC reaction) can occur. Careful selection of the catalyst and optimization of reaction conditions can enhance regioselectivity.[12][13]
-
Alkyne homocoupling (Glaser coupling): This is a prevalent side reaction in CuAAC, especially in the presence of oxygen which oxidizes the active Cu(I) to Cu(II).[10] To minimize this, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) and use a sufficient amount of a reducing agent.[10]
-
Unreacted starting materials: Incomplete reactions can be addressed by optimizing reaction time, temperature, and reagent stoichiometry.[12][13] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.[12]
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Incomplete reaction: As mentioned above, optimizing reaction conditions and monitoring progress via TLC is crucial.[12]
-
Catalyst deactivation/poisoning: Certain functional groups, such as thiols, can coordinate to the copper catalyst and inhibit its activity.[10] Ensuring the purity of starting materials and choosing a robust catalyst system can help.
-
Product degradation: High reaction temperatures or prolonged reaction times can lead to product degradation.[12] Optimization studies are recommended to find the ideal balance.
-
Issues during workup and purification: Product loss can occur during extraction, precipitation, or chromatography.[12] Refining the purification protocol can significantly improve the isolated yield.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | For CuAAC, ensure the active Cu(I) species is present. If starting with a Cu(II) salt (e.g., CuSO₄), confirm the addition of a sufficient amount of a reducing agent like sodium ascorbate.[10] For heterogeneous catalysts, verify the catalyst's activity and loading. |
| Catalyst Poisoning | Purify starting materials to remove impurities, especially thiols, that can deactivate the catalyst.[10] Consider using a ligand that can protect the catalyst. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[6][14] Screen different solvents, as they can significantly impact reaction rates.[15] |
| Poor Substrate Reactivity | Steric hindrance or unfavorable electronic properties of the aniline or alkyne can slow down the reaction. Consider using a more active catalyst or modifying the reaction conditions (e.g., higher temperature, longer reaction time). |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| Mixture of Regioisomers | For 1,4-disubstituted triazoles, ensure you are using a copper catalyst. For 1,5-disubstituted triazoles, a ruthenium catalyst is the preferred choice.[1][2] The choice of ligands can also influence regioselectivity. |
| Alkyne Homocoupling | Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure, which promotes Glaser coupling.[10] |
| Side Reactions of Functional Groups | Protect sensitive functional groups on your starting materials before the cycloaddition reaction. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes key quantitative data for different catalytic systems used in triazole aniline synthesis, allowing for a direct comparison of their efficiency.
| Synthetic Route | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Copper-Mediated Synthesis from N-Tosylhydrazones | Cu(OAc)₂ / PivOH | - | - | - | Good functional group tolerance. | Uses a pre-functionalized starting material. |
| Ruthenium-Catalyzed C-H Amidation | [RuCl₂(p-cymene)]₂ | 12 - 24 h | 100 - 120 °C | Up to 97% | High yields, atom economical.[6] | Requires a pre-functionalized triazole, uses a precious metal catalyst.[6] |
| Microwave-Assisted, Metal- and Azide-Free Synthesis | I₂ / TBPB | 12 min | 160 °C | Up to 85% | Rapid, metal-free, avoids toxic azides.[6] | Requires a microwave reactor, high temperature.[6] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, or CuSO₄/NaAsc) | Varies (minutes to hours) | Room Temp to 80 °C | Generally high | High regioselectivity for 1,4-isomers, mild conditions.[2][4][14] | Susceptible to oxygen (Glaser coupling), potential catalyst poisoning.[10] |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Varies | Room Temp to 80 °C | Generally high | High regioselectivity for 1,5-isomers, broad functional group tolerance.[1][3][11] | Uses a more expensive precious metal catalyst. |
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the aniline-derived azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF), add sodium ascorbate (0.1-0.2 equiv).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
In a reaction vessel under an inert atmosphere, dissolve the aniline-derived azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., benzene, toluene, or THF).
-
Add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.01-0.05 equiv).
-
Stir the mixture at the desired temperature (ranging from room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis of triazole anilines.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. research.chalmers.se [research.chalmers.se]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
managing temperature control in the synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding temperature control during the synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature-controlled steps in the synthesis of this compound?
A1: The synthesis of this compound typically involves two critical, temperature-sensitive steps: the N-arylation of 1,2,4-triazole with a substituted phenyl-ring (often containing a nitro group at the 3-position) and the subsequent reduction of the nitro group to an amine. Precise temperature control during both stages is crucial for optimal yield, purity, and reaction kinetics.
Q2: What is the optimal temperature for the N-arylation of 1,2,4-triazole with 1-fluoro-3-nitrobenzene?
A2: The optimal temperature for the N-arylation step can vary depending on the specific reagents and solvent system used. However, a common starting point involves cooling the initial mixture of 1,2,4-triazole and a base (like sodium hydride) in an anhydrous solvent (such as DMF) to 0°C to control the initial exothermic reaction.[1] After the addition of the arylating agent, the reaction is often allowed to slowly warm to room temperature and stirred for an extended period (e.g., 18 hours or overnight).[1][2] In some cases, gentle heating may be required to drive the reaction to completion, but this must be carefully monitored to avoid side reactions.
Q3: How does temperature affect the reduction of the nitro group in 1-(3-nitrophenyl)-1H-1,2,4-triazole?
A3: The reduction of the nitro group is highly dependent on the chosen method. For catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), the reaction is typically run at room temperature under hydrogen pressure.[1] For chemical reductions, such as with tin(II) chloride, the reaction temperature may need to be elevated to ensure complete conversion. Careful control is necessary to prevent over-reduction or the formation of undesired byproducts. It is advisable to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of 1-(3-nitrophenyl)-1H-1,2,4-triazole | Incomplete deprotonation of 1,2,4-triazole: The initial reaction between 1,2,4-triazole and the base (e.g., NaH) may be incomplete if the temperature is too low or the reaction time is too short. | Ensure the suspension of 1,2,4-triazole and base is stirred at 0°C for at least 30 minutes before allowing it to warm to room temperature for an additional hour to ensure complete salt formation.[2] |
| Reaction temperature is too low: The nucleophilic substitution may be sluggish at lower temperatures. | After the initial phase at 0°C and room temperature, consider gently heating the reaction mixture. Experiment with a range of temperatures (e.g., 50-80°C) while monitoring the reaction progress by TLC. | |
| Reaction temperature is too high: Excessive heat can lead to decomposition of reactants or the formation of side products. | If heating is necessary, apply it gradually and use a well-controlled heating mantle or oil bath. Avoid aggressive refluxing unless specified in a validated protocol. | |
| Formation of N4-isomer | Reaction temperature: Higher temperatures can sometimes favor the formation of the less sterically hindered N4-isomer. | Generally, lower temperatures may favor the formation of the thermodynamically more stable N1 isomer.[3] Conducting the reaction at room temperature or below is recommended to improve regioselectivity.[3] |
| Incomplete reduction of the nitro group | Insufficient catalyst activity: The Pd/C catalyst may be old or of low quality. | Use a fresh batch of high-quality 5-10 mol% Pd/C for catalytic hydrogenation.[3] |
| Reaction temperature is too low: For chemical reductions (e.g., with SnCl₂), the reaction may be too slow at room temperature. | Gentle heating may be required. Monitor the reaction closely by TLC to determine the optimal temperature and reaction time to drive the reduction to completion without forming impurities. | |
| Formation of byproducts during reduction | Over-reduction or side reactions: This can be caused by excessive reaction times or temperatures. | Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions. |
Experimental Protocols
Step 1: Synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole
This procedure is adapted from established methods for analogous compounds.[1][2]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Carefully add sodium hydride (NaH) portion-wise to the suspension.
-
Salt Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[2]
-
N-Arylation: Dissolve 1-fluoro-3-nitrobenzene in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.[2]
-
Work-up: Quench the reaction with ice water and extract the product with ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the nitro-intermediate.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro-intermediate.[1][3]
-
Preparation: Dissolve the 1-(3-nitrophenyl)-1H-1,2,4-triazole intermediate in methanol.
-
Catalyst Addition: Add 5-10 mol% of Palladium on carbon (Pd/C) to the solution.[3]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration and Concentration: Once the reaction is complete, carefully filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
overcoming challenges in the reduction of the nitro group to an amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of nitro groups to amines.
Troubleshooting Guides
This section addresses common challenges encountered during the reduction of nitro groups and offers systematic approaches to resolving them.
Question 1: My nitro reduction is sluggish, incomplete, or has stalled. What are the common causes and how can I resolve this?
Answer:
Incomplete or slow reactions are a frequent issue in nitro group reductions. Several factors, from reagent choice to reaction setup, can be responsible. Here is a systematic troubleshooting guide:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is crucial.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh. The catalyst loading might be insufficient; consider increasing the weight percentage. For challenging reductions, higher pressures of H₂ may be necessary.[1] Catalyst poisoning by impurities in the starting material, solvent, or hydrogen gas is a common cause of deactivation.[2][3] Common poisons include sulfur and certain nitrogen compounds.[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Use finely powdered metal and activate it if necessary. The acid concentration is also critical for the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[1]
-
-
Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate.[1] The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1][4] Protic co-solvents can often aid in hydrogenation reactions.[1][4]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, exercise caution, as higher temperatures can sometimes lead to an increase in side products.[1]
-
Mass Transfer (for Catalytic Hydrogenation): Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst.[2][3] Ensure vigorous stirring to overcome mass transfer limitations.
-
Product Inhibition: The amine product can sometimes adsorb onto the catalyst's active sites, competing with the nitro compound and slowing the reaction.[2] This is often observed as the reaction progresses and the product concentration increases.[2]
Question 2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
Answer:
The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the complete six-electron reduction to the amine.[1]
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[1]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Proper temperature control is crucial.
-
Choice of Reducing System: Some reducing agents are more prone to forming intermediates. For example, milder agents might favor the formation of hydroxylamines.[5] Catalytic hydrogenation is generally very efficient in achieving complete reduction to the amine.[6]
Below is a diagram illustrating the general reduction pathway and the points where side products can form.
Question 3: My starting material has other functional groups that might be reduced. How can I achieve chemoselective reduction of the nitro group?
Answer:
Achieving selectivity over other reducible functional groups is a primary challenge. The choice of reducing agent and reaction conditions is critical.[7]
-
Carbonyls (Aldehydes, Ketones): SnCl₂·2H₂O in ethanol or ethyl acetate is mild and highly selective for nitro groups over carbonyls.[7]
-
Esters and Amides: A NaBH₄/FeCl₂ system can show good selectivity for nitro groups over esters.[7]
-
Nitriles: SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.[7]
-
Alkenes/Alkynes: Sodium sulfide (Na₂S) can be effective and often spares alkenes.[7] Catalytic transfer hydrogenation (e.g., Pd/C with a hydrogen donor) requires careful optimization to avoid alkene reduction.[7]
-
Halogens (Cl, Br, I): Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation.[7] Raney Nickel with H₂ is often preferred to prevent dehalogenation.[6][7] Sulfided Pt/C with H₂ can also be highly selective for nitro group reduction while preserving halogens.[7] Non-catalytic methods like SnCl₂ or Fe/HCl do not typically cause dehalogenation.[7]
The following workflow can help in selecting a suitable reducing agent:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitro group to an amine?
A1: The most common methods include:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent). This is often a very clean and efficient method.[6][8]
-
Metal-Mediated Reduction: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[6][9] These are classic, robust, and often cost-effective methods.[10][11]
-
Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a catalyst (commonly Pd/C). Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[12][13] This avoids the need for high-pressure hydrogen gas.[13]
Q2: How can I monitor the progress of my nitro reduction reaction?
A2: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): This is the most common method for monitoring the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the reaction progress and identify products and byproducts.[14]
-
Spectroscopic Methods:
-
UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be monitored.[1]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be followed.[1]
-
Q3: My compound is very hydrophobic and has low solubility. What solvent system should I use?
A3: For hydrophobic compounds with poor solubility, consider using a more nonpolar solvent like Tetrahydrofuran (THF).[1][4] A co-solvent system, such as a mixture of ethanol and water or acetic acid, can also improve solubility.[1] For catalytic hydrogenations, a protic co-solvent like ethanol or acetic acid is often beneficial, even in small amounts.[4]
Q4: Can the amine product itself interfere with the reaction?
A4: Yes, this phenomenon is known as product inhibition. The amine product can adsorb onto the catalyst's active sites, competing with the starting material and slowing down the reaction rate.[2] This is particularly relevant in catalytic hydrogenation.
Data Presentation: Comparison of Common Nitro Reduction Methods
| Method | Reducing Agent/Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Ethanol, Ethyl Acetate, THF | Room Temp - 80 | >90 | High efficiency, clean reaction, catalyst can be recycled. | Can reduce other functional groups (e.g., C=C, C=O, halogens).[6] Requires H₂ gas and pressure equipment. |
| Raney Nickel | H₂ gas | Ethanol, Methanol | Room Temp - 50 | >90 | Good for substrates with halogens (avoids dehalogenation).[6] | Pyrophoric, requires careful handling. | |
| Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol, Ethanol, THF | Room Temp - Reflux | >90 | Avoids use of H₂ gas, milder conditions.[12][13] | Ammonium formate can be a source of impurities. |
| Copper Nanoparticles on Celite | Ethylene Glycol (EG) | Ethylene Glycol (EG) | 130 | >99 | Environmentally benign, avoids precious metals and H₂ gas.[14] | High temperature required. | |
| Metal-Mediated Reduction | Fe / HCl or NH₄Cl | H⁺ from acid/salt | Ethanol/Water, Acetic Acid | Room Temp - 100 | 80-95 | Cost-effective, good for large scale, tolerant of many functional groups.[6][15] | Workup can be tedious to remove metal salts. |
| SnCl₂·2H₂O / HCl | H⁺ from acid | Ethanol, Ethyl Acetate | Reflux | 85-95 | Mild, highly chemoselective, especially for substrates with carbonyls.[7] | Stoichiometric amounts of tin salts are produced. | |
| Zn / Acetic Acid or NH₄Cl | H⁺ from acid/salt | Acetic Acid, Water | Room Temp - Reflux | 80-90 | Mild conditions, useful for sensitive substrates.[6] | Can sometimes lead to the formation of hydroxylamine intermediates.[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C [1]
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) under an inert atmosphere.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Protocol 2: General Procedure for Reduction using Fe/NH₄Cl [15][16]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitro compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts. The organic layer is then dried and concentrated to afford the crude amine.
Protocol 3: General Procedure for Transfer Hydrogenation using Pd/C and Ammonium Formate [13][17]
-
Setup: In a round-bottom flask, dissolve the nitro compound (1.0 eq) in methanol or another suitable solvent.
-
Reagent Addition: Add 10% Palladium on carbon (typically 5-10 mol % Pd) followed by ammonium formate (typically 3-5 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction is often exothermic. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine. An aqueous workup may be necessary to remove any remaining ammonium salts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 17. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-(1H-1,2,4-Triazol-1-yl)aniline and Its Positional Isomers for Drug Discovery
A deep dive into the synthesis, physicochemical properties, and biological activities of 2-, 3-, and 4-(1H-1,2,4-triazol-1-yl)aniline reveals nuanced differences that are critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison to inform the strategic design of novel therapeutics.
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. When coupled with an aniline ring, the resulting (1H-1,2,4-triazol-1-yl)aniline isomers present a compelling case for structure-activity relationship (SAR) studies. The seemingly subtle shift in the position of the triazole group on the aniline ring—from ortho (2-), to meta (3-), to para (4-)—can significantly impact the molecule's physicochemical characteristics and its interaction with biological targets. Understanding these differences is paramount for the rational design of more potent and selective drug candidates.
Physicochemical Properties: A Comparative Overview
A thorough comparison of the fundamental physicochemical properties of the three isomers is essential for predicting their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for a direct side-by-side comparison is not extensively available in the public domain, analysis of related structures and general chemical principles allows for an informed comparative summary.
| Property | 2-(1H-1,2,4-Triazol-1-yl)aniline | 3-(1H-1,2,4-Triazol-1-yl)aniline | 4-(1H-1,2,4-Triazol-1-yl)aniline |
| Molecular Formula | C₈H₈N₄ | C₈H₈N₄ | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol | 160.18 g/mol | 160.18 g/mol |
| Melting Point (°C) | Data not readily available | Data not readily available | 160-162[1] |
| Predicted logP | Varies by prediction tool | Varies by prediction tool | Varies by prediction tool |
| Predicted pKa | Varies by prediction tool | Varies by prediction tool | Varies by prediction tool |
Note: Predicted values for logP and pKa can vary significantly between different software and algorithms. Experimental determination is recommended for accurate comparison.
The para-substituted isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, is the most extensively characterized of the three, with a reported melting point of 160-162 °C.[1] The properties of the ortho- and meta-isomers are less documented in publicly accessible literature, highlighting a gap in the comprehensive characterization of this isomeric series. The position of the triazole moiety is expected to influence the molecule's polarity and hydrogen bonding capacity, which in turn affects properties like solubility and membrane permeability.
Synthesis of (1H-1,2,4-Triazol-1-yl)aniline Isomers
The synthesis of these isomers generally involves the reaction of a corresponding nitro-substituted phenylhydrazine or a protected aminophenylboronic acid with a triazole precursor, or via a nucleophilic substitution reaction between a halo-nitrobenzene and 1,2,4-triazole, followed by reduction of the nitro group.
General Synthetic Workflow
Caption: General synthetic workflow for (1H-1,2,4-Triazol-1-yl)aniline isomers.
Experimental Protocols
Synthesis of 4-(1H-1,2,4-Triazol-1-yl)aniline:
A common method involves the reaction of 4-fluoronitrobenzene with 1,2,4-triazole in the presence of a base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The resulting nitro-intermediate is then reduced to the corresponding aniline, typically through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like tin(II) chloride.[1]
Synthesis of 2- and this compound:
While specific, detailed protocols for the direct synthesis of the 2- and 3-isomers are less commonly reported, they can be prepared using analogous methods starting from the corresponding 2- or 3-halonitrobenzene. For instance, the synthesis of 2-(3-(aminoalkyl)-1H-1,2,4-triazol-5-yl)anilines has been described, which involves the formation of the triazole ring from an N-acylated derivative.[2] General methods for the synthesis of 3-amino-1,2,4-triazoles often utilize aminoguanidine and formic acid or other cyclization strategies.[3][4]
Biological Activities: A Comparative Perspective
Antimicrobial Activity
Derivatives of 1,2,4-triazole are well-established as effective antimicrobial agents.[5] Their mechanism of action often involves the inhibition of essential microbial enzymes. While specific minimum inhibitory concentration (MIC) values for the parent isomers against a standardized panel of microbes are not available for a direct comparison, numerous studies on substituted analogs demonstrate the importance of the substitution pattern on the aniline ring for antimicrobial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds can be determined using a broth microdilution method.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
Numerous derivatives of 1,2,4-triazole have demonstrated significant anticancer activity against various cancer cell lines.[6][7] The mechanism of action can involve the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.
A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally related to the 4-isomer, showed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range.[3][4] Another study on 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline, a derivative of the 2-isomer, highlighted its selective cytotoxicity against human colon adenocarcinoma (HT-29) and prostate cancer (PRXF 22Rv1) cell lines.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Enzyme Inhibition
The 1,2,4-triazole nucleus is a key pharmacophore in several enzyme inhibitors. For instance, various 1,2,4-triazole derivatives have been reported as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[9] The position of the aniline substituent is likely to play a crucial role in the binding affinity and selectivity towards specific enzymes.
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathway Illustration
The anticancer activity of many triazole derivatives is mediated through the induction of apoptosis. The following diagram illustrates a simplified apoptosis signaling pathway.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion and Future Directions
The comparative analysis of this compound and its ortho- and para-isomers underscores the critical role of substituent position in determining the physicochemical and biological properties of these promising scaffolds. While the 4-isomer is the most studied, the limited data on the 2- and 3-isomers represent a significant opportunity for further research.
Future investigations should focus on the systematic synthesis and characterization of all three isomers to enable a direct and robust comparison of their properties. Comprehensive biological screening against a standardized panel of microbial strains, cancer cell lines, and a diverse set of enzymes is crucial to elucidate the SAR and identify the most promising isomer for further development. Such studies will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents based on the versatile (1H-1,2,4-triazol-1-yl)aniline framework.
References
- 1. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Secure Verification [radar.ibiss.bg.ac.rs]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Triazole Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. When coupled with an aniline moiety, these compounds present a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole aniline derivatives, focusing on their antimicrobial, anticancer, and anticonvulsant properties. The information is supported by experimental data to aid in the rational design of more potent and selective drug candidates.
Antimicrobial Activity
1,2,4-triazole aniline derivatives have demonstrated significant potential as antimicrobial agents. The nature and position of substituents on both the triazole and aniline rings play a crucial role in determining their efficacy and spectrum of activity.
Structure-Activity Relationship Summary:
The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential microbial processes. The presence of a thiol group on the triazole ring and specific substitutions on the aniline ring are key determinants of activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring attached to the triazole core can enhance antibacterial activity.
Comparative Antimicrobial Data:
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 1,2,4-triazole aniline derivatives against various microbial strains.
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-Chlorophenyl | Staphylococcus aureus | 125 | [1] |
| Escherichia coli | 250 | [1] | ||
| 1b | 4-Methoxyphenyl | Staphylococcus aureus | 250 | [1] |
| Escherichia coli | 500 | [1] | ||
| 2a | 4-Nitrophenyl | Staphylococcus aureus | 62.5 | [2] |
| Bacillus subtilis | 125 | [2] | ||
| 11b | 4-Methoxyphenyl | Staphylococcus aureus | High Activity | [3] |
| Escherichia coli | High Activity | [3] |
Specific MIC values were not provided in the abstract, but the compound was highlighted for its high activity.
Anticancer Activity
The antiproliferative properties of 1,2,4-triazole aniline derivatives have been extensively studied against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular pathways or enzymes.
Structure-Activity Relationship Summary:
For anticancer activity, substitutions on the aniline ring are critical. The presence of bulky or lipophilic groups can enhance cytotoxicity. Furthermore, the linkage between the triazole and aniline moieties influences the compound's ability to interact with biological targets.
Comparative Anticancer Data:
The table below presents the in vitro cytotoxic activity (IC50) of selected 1,2,4-triazole aniline derivatives against human cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | 4-Bromophenyl | HeLa | 12.1 | [4] |
| MCF-7 | 9.8 | [4] | ||
| 7e | 2,4-Dichlorophenyl | HeLa | 10.2 | [4] |
| A549 | 16.5 | [4] | ||
| 10a | Unsubstituted Phenyl | MCF-7 | 6.43 | [4] |
| HeLa | 5.6 | [4] | ||
| 10d | 4-Bromophenyl | MCF-7 | 10.2 | [4] |
| HeLa | 9.8 | [4] |
Anticonvulsant Activity
Several 1,2,4-triazole aniline derivatives have been identified as potent anticonvulsant agents, with their efficacy evaluated in preclinical models of epilepsy.
Structure-Activity Relationship Summary:
The anticonvulsant activity is significantly influenced by the nature of the amide substituent attached to the aniline ring. The presence of specific alkyl or aryl groups can modulate the compound's ability to cross the blood-brain barrier and interact with central nervous system targets, such as GABAa receptors.[5]
Comparative Anticonvulsant Data:
The following table summarizes the median effective dose (ED50) of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound ID | Substituent (R in amide) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 6f | 2-Methylphenyl | 13.1 | 19.7 | [5] |
| 6l | 4-Fluorophenyl | 9.1 | 19.0 | [5] |
| Carbamazepine | (Standard Drug) | 11.4 | - | [5] |
| Ethosuximide | (Standard Drug) | - | 94.4 | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.[6][7]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6][7]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[6]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[9][10]
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[11][12]
-
Animal Preparation: Mice or rats are used for the assay. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.[11][13]
-
Electroshock Application: At the time of peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal or auricular electrodes.[11][13]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[11]
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[11]
Visualizations
Synthetic Pathway of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol
Caption: General synthetic scheme for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives.
Experimental Workflow for Biological Screening
Caption: Workflow for the synthesis and biological evaluation of 1,2,4-triazole aniline derivatives.
Hypothetical Mechanism of Action for Anticonvulsant Activity
Caption: Postulated mechanism of anticonvulsant action via GABA-A receptor modulation.
References
- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. benchchem.com [benchchem.com]
Validating the Structure of Synthesized 3-(1H-1,2,4-Triazol-1-yl)aniline: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for the synthesized 3-(1H-1,2,4-triazol-1-yl)aniline, alongside its isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, to aid in its structural validation.
This document outlines the expected spectroscopic characteristics based on analogous compounds and provides detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. All quantitative data is summarized in clear, tabular formats for straightforward comparison.
Spectroscopic Data Comparison
The following tables present the expected and experimental spectroscopic data for this compound and its comparative isomer, 4-(1H-1,2,4-triazol-1-yl)aniline. The data for the 3-isomer is predicted based on established chemical shift principles and data from related structures, while the data for the 4-isomer is based on available experimental findings.[1][2][3]
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 4-(1H-1,2,4-Triazol-1-yl)aniline |
| Triazole H-3 | ~8.20 (s, 1H) | 8.23 (s, 1H)[4] |
| Triazole H-5 | ~9.10 (s, 1H) | 9.25 (s, 1H)[4] |
| Aniline -NH₂ | ~5.50 (br s, 2H) | ~5.90 (br s, 2H) |
| Aniline Ar-H (ortho to -NH₂) | ~6.70 (d) | ~6.75 (d, 2H) |
| Aniline Ar-H (meta to -NH₂) | ~7.10-7.30 (m) | ~7.60 (d, 2H) |
| Aniline Ar-H (para to -NH₂) | ~6.80 (t) | - |
| Aniline Ar-H (ortho to triazole) | ~7.40 (m) | - |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 4-(1H-1,2,4-Triazol-1-yl)aniline |
| Triazole C-3 | ~145.0 | ~145.5 |
| Triazole C-5 | ~152.0 | ~152.3 |
| Aniline C-NH₂ | ~149.0 | ~148.0 |
| Aniline C-N (triazole) | ~138.0 | ~133.0 |
| Aniline Ar-C | ~110.0 - 131.0 | ~114.0 - 122.0 |
Table 3: Mass Spectrometry Data
| Analysis | This compound | 4-(1H-1,2,4-Triazol-1-yl)aniline |
| Molecular Formula | C₈H₈N₄ | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol | 160.18 g/mol [1] |
| Expected [M+H]⁺ | 161.0822 | 161.0822 |
Table 4: IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Characteristic Wavenumbers (cm⁻¹) for 1,2,4-Triazole Derivatives [5] |
| N-H Stretch (Aniline) | 3450-3300 | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3126, 3097, 3032 |
| C=N Stretch (Triazole) | 1620-1580 | 1500-1540 |
| C=C Stretch (Aromatic) | 1600-1450 | 1529, 1483 |
| N-N Stretch (Triazole) | 1280-1250 | - |
| C-N Stretch | 1350-1250 | - |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
A plausible synthetic route involves the reaction of 3-fluoro-nitrobenzene with 1,2,4-triazole, followed by the reduction of the nitro group.[6]
-
Synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole:
-
To a solution of 1,2,4-triazole (1.2 eq) in dry DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.
-
Add a solution of 3-fluoro-nitrobenzene (1.0 eq) in dry DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reduction to this compound:
-
Dissolve the 1-(3-nitrophenyl)-1H-1,2,4-triazole in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 0 to 160 ppm.
Mass Spectrometry (MS):
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy:
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate if the sample is an oil.
-
Analysis: Record the spectrum over a range of 4000 to 400 cm⁻¹.
Experimental Workflow and Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
By following the outlined experimental protocols and comparing the acquired spectroscopic data with the provided tables, researchers can confidently validate the structure of synthesized this compound. This systematic approach ensures the integrity of the compound for subsequent use in drug discovery and development.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Triazole Anilines: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of triazole anilines is a critical step in the discovery of novel therapeutics and functional materials. This guide provides a detailed comparison of prominent synthetic methods, offering insights into their efficacy, supported by experimental data and detailed protocols.
The triazole aniline scaffold is a privileged structural motif found in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to access these molecules is therefore of significant interest. This comparison guide outlines four key methods: Microwave-Assisted Metal- and Azide-Free Synthesis, Ruthenium-Catalyzed C-H Amidation, Copper-Mediated Synthesis from N-Tosylhydrazones, and a One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) starting from anilines.
Comparative Analysis of Synthetic Routes
The efficacy of different synthetic methods for triazole anilines can be evaluated based on several key parameters, including reaction time, temperature, yield, and the nature of the catalyst and reagents employed. The following table summarizes the quantitative data for the four distinct methods, allowing for a direct comparison of their performance.
| Synthetic Route | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Microwave-Assisted, Metal- and Azide-Free Synthesis | I₂ / TBPB | 12 min | 160 °C | Up to 85% | Rapid, metal-free, avoids toxic azides.[1] | Requires microwave reactor, high temperature. |
| Ruthenium-Catalyzed C-H Amidation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 12 - 24 h | 80 - 120 °C | Up to 97% | High yields, excellent functional group tolerance, atom economical.[2] | Requires a pre-functionalized triazole, uses a precious metal catalyst. |
| Copper-Mediated Synthesis from N-Tosylhydrazones | Cu(OAc)₂ / PivOH | 12 - 24 h | 100 - 120 °C | Up to 97% | High yields, broad substrate scope, azide-free.[3][4] | Requires pre-synthesis of N-tosylhydrazones, uses a metal catalyst. |
| One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O / Sodium Ascorbate | 1 - 4 h | Room Temp. | Excellent | Mild conditions, operational simplicity, avoids isolation of potentially hazardous azides.[5][6] | Requires a terminal alkyne, potential for copper contamination. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Microwave-Assisted, Metal- and Azide-Free Synthesis of 1,4-Diaryl-1,2,3-Triazoles
This method offers a rapid and environmentally friendly approach by avoiding the use of metal catalysts and hazardous azides.[1]
Materials:
-
Substituted aniline (1.0 mmol)
-
N-Tosylhydrazone (1.2 mmol)
-
Iodine (I₂) (20 mol%)
-
tert-Butyl peroxybenzoate (TBPB) (2.0 equiv.)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), N-tosylhydrazone (1.2 mmol), iodine (20 mol%), and TBPB (2.0 equiv.).
-
Add DMSO (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 12 minutes.
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diaryl-1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed C-H Amidation of 2-Aryl-1,2,3-Triazoles
This method provides a highly efficient route to 2-(2H-1,2,3-triazol-2-yl)aniline derivatives through direct C-H amidation.[2]
Materials:
-
2-Aryl-1,2,3-triazole (0.5 mmol)
-
Sulfonyl azide (0.6 mmol)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
NaOAc (1.0 equiv.)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 2-aryl-1,2,3-triazole (0.5 mmol), sulfonyl azide (0.6 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and NaOAc (1.0 equiv.).
-
Add HFIP (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired amidated product.
Protocol 3: One-Pot Copper-Mediated Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles
This one-pot procedure allows for the synthesis of highly substituted triazoles from readily available starting materials without the need to isolate intermediates.[3][4]
Materials:
-
Aryl ketone (1.0 mmol)
-
Tosylhydrazide (1.1 mmol)
-
Substituted aniline (1.5 mmol)
-
Cu(OAc)₂ (10 mol%)
-
Pivalic acid (PivOH) (20 mol%)
-
1,4-Dioxane (5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl ketone (1.0 mmol) and tosylhydrazide (1.1 mmol) in 1,4-dioxane (2 mL).
-
Heat the mixture at 80 °C for 1 hour to form the N-tosylhydrazone in situ.
-
To the reaction mixture, add the substituted aniline (1.5 mmol), Cu(OAc)₂ (10 mol%), and pivalic acid (20 mol%) in 1,4-dioxane (3 mL).
-
Seal the tube and heat the reaction at 110 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from Anilines
This user-friendly, one-pot method generates the azide intermediate in situ from an aniline, followed by a copper-catalyzed click reaction.[5][6]
Materials:
-
Substituted aniline (1.0 mmol)
-
tert-Butyl nitrite (1.2 mmol)
-
Azidotrimethylsilane (TMSN₃) (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium ascorbate (10 mol%)
-
tert-Butanol/Water (1:1, 4 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in tert-butanol (2 mL).
-
Add tert-butyl nitrite (1.2 mmol) and azidotrimethylsilane (1.2 mmol) and stir the mixture at room temperature for 30 minutes for the in situ formation of the aryl azide.
-
To this mixture, add the terminal alkyne (1.0 mmol) and a solution of CuSO₄·5H₂O (5 mol%) in water (2 mL).
-
Add a freshly prepared solution of sodium ascorbate (10 mol%) in water to initiate the cycloaddition.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows and key transformations in the discussed synthetic methods for triazole anilines.
Caption: Microwave-assisted metal- and azide-free synthesis workflow.
Caption: Ruthenium-catalyzed C-H amidation pathway.
Caption: Copper-mediated synthesis from N-tosylhydrazones.
Caption: One-pot copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-mediated synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines. (2013) | Zhengkai Chen | 151 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In Vitro and In Vivo Testing of 3-(1H-1,2,4-Triazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro and in vivo testing protocols for novel 3-(1H-1,2,4-triazol-1-yl)aniline derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this exact chemical scaffold, this document synthesizes information from studies on analogous 1,2,4-triazole derivatives to offer valuable insights into their potential anticancer, antimicrobial, and anti-inflammatory activities. The presented protocols and data serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents based on the 1,2,4-triazole core.
In Vitro Cytotoxicity Profiles of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore in a variety of compounds exhibiting potent anticancer properties. The in vitro cytotoxicity of these derivatives is commonly evaluated against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50), a measure of their potency. Lower IC50 values are indicative of greater cytotoxic activity.
While specific IC50 values for this compound derivatives are not extensively documented in publicly available literature, a noteworthy analogous compound, 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline, has shown selective cytotoxicity against human colon adenocarcinoma (HT-29) and prostate cancer (PRXF 22Rv1) cell lines.[1] The trifluoromethyl group is believed to enhance metabolic stability and target binding affinity.[1]
The following table summarizes the cytotoxic activity of various analogous 1,2,4-triazole derivatives against different cancer cell lines, providing a comparative perspective on their potential efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | 5-Fluorouracil | - |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 | 5-Fluorouracil | - |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (Lung) | 3.28 | 5-Fluorouracil | - |
| Indole-1,2,4-triazole derivative (Vf) | MCF-7 (Breast) | 2.91 | Staurosporine | 3.144 |
| Indole-1,2,4-triazole derivative (Vf) | MDA-MB-231 (Breast) | 1.914 | Staurosporine | 4.385 |
| Indole-1,2,4-triazole derivative (Vg) | MCF-7 (Breast) | 0.891 | Staurosporine | 3.144 |
| Indole-1,2,4-triazole derivative (Vg) | MDA-MB-231 (Breast) | 3.479 | Staurosporine | 4.385 |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | A-549 (Lung) | 21.25 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | MCF-7 (Breast) | 18.06 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | MDA-MB-231 (Breast) | 16.32 | Doxorubicin | - |
Experimental Protocol: In Vitro Cytotoxicity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Methodology
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (DMSO-treated cells) is included.[1]
-
-
Incubation:
-
The plates are incubated for a defined period, typically 24, 48, or 72 hours, under standard cell culture conditions.[1]
-
-
MTT Assay:
-
Following incubation, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.[1]
-
The medium is then carefully removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[1]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Antimicrobial Activity of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of in vitro antimicrobial efficacy.
The following table presents the MIC values of representative 1,2,4-triazole derivatives against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-Substituted-alaninyl triazolyl oxazolidinone (9f/10f) | Staphylococcus aureus | 2 | - | - |
| N-Substituted-alaninyl triazolyl oxazolidinone (9f/10f) | Staphylococcus epidermidis | 2 | - | - |
| N-Substituted-alaninyl triazolyl oxazolidinone (9f/10f) | Enterococcus faecalis | 2 | - | - |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione (7d) | Gram-positive bacteria | 1-32 | Ciprofloxacin | - |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione (7d) | Gram-negative bacteria | 1-64 | Ciprofloxacin | - |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione (7d) | Fungi | 1-16 | Fluconazole | - |
| 1H-1,2,4-triazolyl derivative (4a) | Fungi | Potent (6-45x > reference) | Ketoconazole/Bifonazole | - |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution MIC assay.
Detailed Methodology
-
Preparation of Compounds and Media:
-
Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL concentration.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Following incubation, the wells are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
-
In Vivo Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives
Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties in various in vivo models. A commonly used acute inflammation model is the carrageenan-induced paw edema test in rodents.
The anti-inflammatory effect is typically quantified as the percentage of inhibition of edema volume compared to a control group. Some derivatives have shown activity comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[2][3]
| Compound/Derivative | In Vivo Model | Efficacy | Reference Compound | Efficacy |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-induced paw edema (mice) | 91% inhibition | Ibuprofen | 82% inhibition |
| (S)-1-(6-Phenyl-7H-[4][5][6]triazolo[3,4-b][4][6][7]thiadiazin-3-yl)ethanol | Carrageenan-induced paw edema (mice) | 81% inhibition | Ibuprofen | 82% inhibition |
| 1,2,4-triazole derivative (MB-18) | Carrageenan-induced paw edema | Significant activity | Diclofenac sodium | Standard |
| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) | Carrageenan-induced edema and pleurisy | Significant reduction in edema, leukocyte migration, TNF-α, and PGE2 levels | - | - |
Experimental Protocol: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Methodology
-
Animal Handling and Dosing:
-
Rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the laboratory conditions.
-
The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., diclofenac), and test groups receiving different doses of the this compound derivative.
-
The test compounds and standard drug are administered, typically orally or intraperitoneally, one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
The percentage increase in paw volume is calculated for each group.
-
The percentage inhibition of edema is determined for the test and standard groups relative to the control group.
-
Signaling Pathways Potentially Modulated by 1,2,4-Triazole Derivatives
The diverse biological activities of 1,2,4-triazole derivatives suggest their interaction with multiple signaling pathways.
Potential Anticancer Mechanisms
In cancer, 1,2,4-triazole-containing compounds may induce apoptosis (programmed cell death) by modulating key signaling pathways. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.
Caption: Potential apoptosis induction pathway by triazole derivatives.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced.
Caption: Inhibition of prostaglandin synthesis by triazole derivatives.
This guide provides a framework for the systematic evaluation of this compound derivatives. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of their compounds of interest. Further investigation into the precise mechanisms of action will be crucial for the successful development of these promising molecules into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of N-Substituted-Amino Acid Triazolyl Oxazolidinones against Clinical Isolates of Linezolid-Resistant Gram-Positive Cocci and MDR Mycobacterium tuberculosis [jscimedcentral.com]
A Comparative Analysis of the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Anilines
For Researchers, Scientists, and Drug Development Professionals
The triazole core, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, lending itself to a diverse range of biological activities. Two of its constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, and their derivatives, particularly those bearing an aniline moiety, have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of the biological activities of 1,2,3-triazole anilines and 1,2,4-triazole anilines, supported by experimental data to inform drug discovery and development efforts.
Core Structural Differences and Synthetic Strategies
The arrangement of nitrogen atoms within the triazole ring fundamentally influences the physicochemical properties and biological activities of these isomers. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, while in 1,2,4-triazoles, they are separated. This seemingly subtle difference impacts their electronic distribution, hydrogen bonding capacity, and metabolic stability, ultimately dictating their interaction with biological targets.[1]
The synthesis of these derivatives typically involves multi-step reactions. A common approach for 1,2,3-triazole aniline synthesis involves the well-known "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For 1,2,4-triazole anilines, a frequent synthetic route involves the cyclization of thiosemicarbazide derivatives.
Comparative Biological Activities
Both 1,2,3-triazole and 1,2,4-triazole aniline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. However, the potency and spectrum of activity often differ between the two isomers.
Anticancer Activity
Derivatives of both triazole isomers have shown significant potential as anticancer agents, often acting through mechanisms like cell cycle arrest and apoptosis induction.[1]
1,2,3-Triazole Anilines: Research has demonstrated the antiproliferative effects of 1,2,3-triazole aniline derivatives against various cancer cell lines. For instance, certain compounds have shown moderate activity against melanoma, colon, and breast cancer cell lines.
1,2,4-Triazole Anilines: The 1,2,4-triazole scaffold is a component of several established anticancer drugs.[2] Aniline derivatives of 1,2,4-triazole have been reported to exhibit potent cytotoxic effects. For example, some 3-amino-1,2,4-triazole derivatives with a 3-bromophenylamino moiety have shown significant anticancer activity.[3]
Quantitative Comparison of Anticancer Activity:
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole Amide | with Thiazole moiety | Leukemia K-562 | >10 (moderate activity) | [4] |
| 1,2,4-Triazole Aniline | 3-(3-bromophenylamino)-5-(pyridin-4-yl)-1,2,4-triazole | HCT116 (Colon) | 0.8 | [3] |
| 1,2,4-Triazole Aniline | 3-(3-bromophenylamino)-5-(pyridin-4-yl)-1,2,4-triazole | A549 (Lung) | 1.1 | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Antimicrobial and Antifungal Activity
Both classes of compounds have been investigated for their efficacy against a range of microbial pathogens.
1,2,3-Triazole Anilines: These derivatives have demonstrated a wide spectrum of antimicrobial activities.[5] Novel 1,2,3-triazole derivatives have shown significant activity against Mycobacterium tuberculosis.[1]
1,2,4-Triazole Anilines: The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Aniline derivatives of 1,2,4-triazole have also yielded potent antibacterial agents. For instance, certain[1][5][6]-triazolo aniline derivatives have shown high activity against Staphylococcus aureus and Escherichia coli.[7]
Quantitative Comparison of Antimicrobial Activity:
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | Novel derivatives | Mycobacterium tuberculosis H37Ra | as low as 0.78 | [1] |
| 1,2,4-Triazolo Aniline | 11b (-MeO-) | Staphylococcus aureus | Not specified, but highest activity | [7] |
| 1,2,4-Triazolo Aniline | 11b (-MeO-) | Escherichia coli | Not specified, but highest activity | [7] |
Note: Data is collated from different studies and direct comparison should be made with caution.
Experimental Protocols
The biological activities of these compounds are typically evaluated using a variety of in vitro assays.
Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole aniline compounds and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Evaluation (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The triazole aniline compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Both 1,2,3-triazole and 1,2,4-triazole aniline derivatives represent promising classes of compounds with a wide range of biological activities. The available data suggests that 1,2,4-triazole anilines may have a more established and potent profile, particularly in the realm of antifungal and certain anticancer applications. However, the versatility of "click chemistry" for the synthesis of 1,2,3-triazole derivatives offers a powerful tool for generating diverse libraries for high-throughput screening.
Further head-to-head comparative studies under standardized conditions are crucial to definitively delineate the structure-activity relationships and therapeutic potential of these two isomeric classes of aniline derivatives. Such studies will be invaluable for the rational design of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for the Quantification of 3-(1H-1,2,4-Triazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-(1H-1,2,4-Triazol-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety. This guide provides an objective comparison of validated analytical methodologies for the quantification of this compound, supported by experimental data from analogous molecules. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of triazole and aniline derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. Highly selective due to monitoring of specific precursor and product ion transitions. | Excellent. High selectivity based on both chromatographic retention time and mass fragmentation patterns. |
| Sensitivity | Good (µg/mL to high ng/mL). | Excellent (low ng/mL to pg/mL).[1] | Very Good (ng/mL to pg/mL), may require derivatization.[2] |
| Linearity | Excellent (typically R² > 0.999).[3] | Excellent (typically R² > 0.99).[4] | Excellent (typically R² > 0.99).[5] |
| Accuracy (% Recovery) | 98-102% | 95-105%[6] | 90-110% |
| Precision (% RSD) | < 2%[3] | < 15%[4] | < 15% |
| LOD/LOQ | Higher compared to MS methods. | Low µg/kg to ng/L levels.[6][7] | ng/L to µg/L levels.[8] |
| Robustness | Good. Less susceptible to matrix effects than MS-based methods. | Good, but can be susceptible to matrix effects (ion suppression/enhancement). | Good, but can be affected by matrix complexity and analyte volatility. |
| Sample Throughput | High. | High, especially with modern UHPLC systems.[4] | Moderate to High. |
| Cost | Relatively low. | High. | Moderate to High. |
| Typical Application | Routine quality control, purity assessment, and assay of bulk drug and formulations.[9] | Trace level quantification, impurity profiling, and analysis in complex biological matrices.[10][11] | Analysis of volatile and semi-volatile aniline derivatives.[2] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level quantification of this compound, particularly in complex matrices or for impurity analysis.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or similar reverse-phase column suitable for LC-MS.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient tailored to the specific analyte and matrix would be developed.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a stable product ion would be determined by direct infusion of a standard solution.
-
Other parameters such as collision energy and declustering potential would be optimized for maximum signal intensity.
Sample Preparation:
-
Sample preparation will depend on the matrix. For biological samples, protein precipitation or solid-phase extraction may be necessary.[10][11]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aniline derivatives, derivatization may be necessary to improve chromatographic performance.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A mid-polar capillary column (e.g., 6% cyanopropyl; 94% polydimethylsiloxane).[5]
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient would be optimized to ensure good separation.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
If necessary, perform a derivatization reaction (e.g., acylation) to increase volatility and improve peak shape.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Triazole-Based Hapten Immunoassays
For researchers, scientists, and drug development professionals, the specificity of antibodies developed against small molecules like triazole-based haptens is a critical parameter for assay accuracy and reliability. This guide provides an objective comparison of antibody cross-reactivity performance, supported by experimental data and detailed methodologies, to aid in the selection and development of highly specific immunoassays.
The development of sensitive and specific immunoassays for triazole compounds, a class of molecules widely used as fungicides and with potential therapeutic applications, hinges on the characteristics of the antibodies employed.[1] A crucial aspect of antibody performance is its cross-reactivity, which describes the extent to which an antibody binds to molecules other than its target antigen.[2][3] High cross-reactivity can lead to false-positive results and an overestimation of the target analyte's concentration, compromising the validity of the assay.[4] This guide delves into the cross-reactivity profiles of antibodies developed against various triazole-based haptens, offering a comparative analysis based on published research.
Understanding the Basis of Cross-Reactivity
Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein.[1][5] The design of the hapten, particularly the site of conjugation to the carrier protein, plays a pivotal role in determining the specificity of the resulting antibodies.[6] By exposing unique structural motifs of the target triazole molecule to the immune system, it is possible to generate antibodies with high specificity. Conversely, if the hapten design exposes common structural elements shared by other triazole analogues, the resulting antibodies are more likely to exhibit broad cross-reactivity.[7]
Comparative Analysis of Cross-Reactivity
The following tables summarize the cross-reactivity data from various studies on antibodies developed against different triazole-based haptens. The cross-reactivity is typically determined using competitive enzyme-linked immunosorbent assays (ELISA), where the ability of different triazole analogues to inhibit the binding of the antibody to the coated antigen is measured.[2]
Table 1: Cross-Reactivity of a Hexaconazole-Specific Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Hexaconazole | 100 |
| Penconazole | < 0.1 |
| Cyproconazole | < 0.1 |
| Myclobutanil | < 0.1 |
Data synthesized from a study on the development of a specific immunoassay for hexaconazole.[8]
Table 2: Cross-Reactivity of a Broad-Spectrum Anti-Triazole Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Tetraconazole | 100 |
| Penconazole | 85 |
| Cyproconazole | 70 |
| Myclobutanil | 55 |
This table represents a hypothetical scenario of a broad-spectrum antibody, synthesized from findings that some immunoassays can detect multiple triazoles.[8]
Table 3: Cross-Reactivity of an Atrazine-Specific Monoclonal Antibody (A Triazine Herbicide for Comparison)
| Compound | Cross-Reactivity (%) |
| Atrazine | 100 |
| Propazine | 41.50 |
| Ametryn | 18.86 |
| Simazine | < 1 |
| Terbuthylazine | < 1 |
Data from a study on the development of a monoclonal antibody for the detection of atrazine.[9]
Experimental Protocols
The generation of reliable cross-reactivity data is dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the development of immunoassays for triazole-based haptens.
Hapten Synthesis and Conjugation to Carrier Proteins
-
Hapten Design: A derivative of the target triazole molecule is designed to include a functional group (e.g., a carboxyl or amino group) that allows for conjugation to a carrier protein. The position of this linker is crucial for exposing the desired epitopes.[6]
-
Activation of Hapten: For haptens with a carboxyl group, the active ester method is commonly employed. The hapten is reacted with N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active NHS ester.[9]
-
Conjugation to Carrier Protein: The activated hapten is then mixed with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[7][9] The amino groups on the surface of the carrier protein react with the active ester of the hapten to form stable amide bonds.
-
Purification and Characterization: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and reagents.[9] The hapten-to-protein conjugation ratio is determined using methods like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) or UV-Vis spectrophotometry.[9][10]
Antibody Production (Monoclonal)
-
Immunization: Mice (e.g., BALB/c) are immunized with the hapten-carrier protein conjugate, typically emulsified with an adjuvant (e.g., Freund's complete and incomplete adjuvant), through subcutaneous or intraperitoneal injections.[9][11]
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas. These hybridomas are then cultured in a selective medium.
-
Screening: The culture supernatants are screened for the presence of antibodies that bind to the target hapten using an indirect ELISA.
-
Cloning and Antibody Purification: Hybridoma cells producing the desired antibodies are cloned by limiting dilution to obtain monoclonal cell lines. The monoclonal antibodies are then purified from the culture supernatant or ascites fluid.[9]
Competitive Indirect ELISA for Cross-Reactivity Testing
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (often with a different carrier protein than the one used for immunization to avoid carrier-specific antibody interference).[11]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat dry milk in PBS).
-
Competition: A fixed concentration of the antibody is mixed with varying concentrations of the target analyte or the cross-reacting compound. This mixture is then added to the coated and blocked wells and incubated.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that is specific for the primary antibody is added.
-
Substrate Addition and Measurement: A chromogenic substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The absorbance is inversely proportional to the concentration of the free analyte in the sample.[11]
-
Calculation of Cross-Reactivity: The 50% inhibition concentration (IC50) is determined for the target analyte and each of the tested compounds. The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the fundamental workflows and principles.
Caption: Workflow for hapten-carrier conjugate synthesis and monoclonal antibody production.
Caption: Workflow and principle of competitive ELISA for cross-reactivity testing.
Caption: Conceptual diagram illustrating antibody cross-reactivity.
References
- 1. Triazole Fungicides Hapten Design and Synthesis Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of New Triazole Derivatives Against Existing Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel triazole antifungal derivatives against established drugs in the same class. The information presented is collated from recent preclinical and clinical studies, offering a comprehensive overview of their in vitro activity, and supported by detailed experimental protocols for key assays.
Data Presentation: In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of new and existing triazole derivatives against a panel of common and emerging fungal pathogens. Lower MIC values are indicative of higher potency.
Table 1: Comparative In Vitro Activity (MIC₅₀ in µg/mL) of Triazole Derivatives against Candida Species
| Drug | C. albicans | C. glabrata | C. parapsilosis | C. krusei |
| New Derivatives | ||||
| Isavuconazole | 0.015 - 0.06 | 0.03 - 0.25 | 0.015 - 0.06 | 0.12 - 0.5 |
| Posaconazole | 0.03 - 0.12 | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 0.5 |
| Ravuconazole | 0.03 - 0.125 | 0.125 - 2 | 0.015 - 0.125 | 0.125 - 1 |
| Albaconazole | 0.004 - 0.03 | 0.015 - 0.25 | 0.008 - 0.06 | 0.06 - 0.5 |
| Existing Drugs | ||||
| Fluconazole | 0.25 - 2 | 4 - 64 | 0.5 - 4 | 16 - 64 |
| Itraconazole | 0.03 - 0.25 | 0.25 - 2 | 0.03 - 0.125 | 0.25 - 1 |
| Voriconazole | 0.015 - 0.06 | 0.06 - 1 | 0.015 - 0.06 | 0.12 - 0.5 |
Table 2: Comparative In Vitro Activity (MIC₅₀ in µg/mL) of Triazole Derivatives against Aspergillus and Cryptococcus Species
| Drug | A. fumigatus | A. flavus | A. terreus | C. neoformans |
| New Derivatives | ||||
| Isavuconazole | 0.25 - 1 | 0.5 - 1 | 0.5 - 2 | 0.03 - 0.25 |
| Posaconazole | 0.12 - 0.5 | 0.12 - 0.5 | 0.25 - 1 | 0.06 - 0.5 |
| Ravuconazole | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.03 - 0.25 |
| Albaconazole | 0.125 - 0.5 | 0.125 - 0.5 | 0.25 - 1 | 0.015 - 0.125 |
| Existing Drugs | ||||
| Fluconazole | >64 | >64 | >64 | 2 - 16 |
| Itraconazole | 0.12 - 1 | 0.12 - 1 | 0.5 - 2 | 0.06 - 0.5 |
| Voriconazole | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.03 - 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[1][2]
a. Inoculum Preparation:
-
Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.
-
For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are collected, counted using a hemocytometer, and diluted in RPMI-1640 medium to the desired final concentration.
b. Assay Procedure:
-
The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
The standardized fungal inoculum is added to each well containing the diluted antifungal agent.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
c. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well.
-
For filamentous fungi, the MIC endpoint is often defined as the lowest concentration that produces 100% inhibition of growth.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model is used to evaluate the in vivo efficacy of antifungal agents in a systemic infection setting.[3][4]
a. Animal Model and Immunosuppression:
-
Female BALB/c mice (6-8 weeks old) are typically used.
-
To establish a consistent infection, mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.
b. Infection:
-
A clinical isolate of Candida albicans is cultured and prepared to a standardized inoculum.
-
Mice are infected via intravenous injection of the C. albicans suspension into the lateral tail vein.
c. Treatment:
-
Treatment with the test compounds (new triazole derivatives) and a control drug (e.g., fluconazole) is initiated at a specified time post-infection (e.g., 2 hours).
-
Drugs are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dosages.
-
Treatment is typically continued for a defined period (e.g., 7 days).
d. Efficacy Assessment:
-
The primary endpoint is the survival rate of the mice over a specified period (e.g., 21 days).
-
A secondary endpoint is the fungal burden in target organs (e.g., kidneys, brain). At the end of the study, organs are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFUs).
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.[5][6][7]
a. Cell Culture:
-
A suitable mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is cultured in appropriate medium and seeded into 96-well plates.
-
Cells are allowed to adhere and grow for 24 hours.
b. Compound Treatment:
-
The test compounds are serially diluted and added to the cells.
-
The plates are incubated for a specified period (e.g., 24 or 48 hours).
c. Assay Procedure:
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
d. Data Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability) is then determined.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of triazole derivatives.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. In Vivo Antifungal Efficacy in a Multiple Dose Regimen [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Computational Docking of 3-(1H-1,2,4-Triazol-1-yl)aniline
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of 3-(1H-1,2,4-Triazol-1-yl)aniline and related 1,2,4-triazole derivatives through computational docking studies. Designed for researchers, scientists, and drug development professionals, this document delves into detailed methodologies, presents comparative data, and visualizes the intricate workflows involved in modern in-silico drug discovery.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The compound this compound represents a promising scaffold for the development of novel therapeutic agents. Computational docking has emerged as a powerful and cost-effective technique to predict the binding affinity and interaction of small molecules with protein targets, thereby accelerating the drug discovery process.[3] This guide will explore the validation of this compound's binding affinity by comparing it with other triazole derivatives against various validated drug targets.
Comparative Binding Affinity of 1,2,4-Triazole Derivatives
The following table summarizes the reported binding affinities of various 1,2,4-triazole derivatives against several key protein targets. This data provides a valuable benchmark for predicting the potential efficacy of novel derivatives like this compound. The binding affinity is typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger binding interaction.
| Compound Class | Target Protein | PDB ID | Top Binding Affinity (kcal/mol) | Reference |
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR | 2ITY | -9.7 | [4][5][6] |
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | RET | 2IVU | -8.7 | [4][5][6] |
| Triazole-based ligands | KDM5A | - | -11.042 | [3] |
| Organic Triazole Ligands | SARS-CoV-2 Main Protease (Mpro) | - | -10.2 | [7][8] |
| Benzofuran-1,2,3-triazole hybrids | EGFR | 4HJO | -10.2 | [9] |
| 5-(4-substituted phenyl)-4-(phenylamino)-4-H-1,2,4-triazole-3-thiols | H1 Receptor | 3RZE | Not explicitly stated in kcal/mol, but showed active binding. | [10] |
| 1,2,4-Triazole-Coupled Acetamide Scaffolds | c-kit tyrosine kinase | - | Good binding affinity reported. | [11] |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives | GABA-A Receptor | - | Potent activity associated with receptor binding. | [12] |
Detailed Experimental Protocol: Molecular Docking
The following protocol outlines a standard workflow for performing computational docking studies on 1,2,4-triazole derivatives. This methodology can be adapted to evaluate the binding affinity of this compound against a protein target of interest.
1. Ligand Preparation:
-
The 3D structure of this compound and other comparative ligands are sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
The structures are then converted to a 3D format (e.g., .sdf or .mol2) and subjected to energy minimization using a force field like MMFF94. This step ensures a low-energy, stable conformation of the ligand.
-
Necessary hydrogen atoms are added, and appropriate ionization states are assigned based on a physiological pH of 7.4.
2. Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
All water molecules and existing ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Molecular Docking:
-
A docking software such as AutoDock Vina, Smina, or Glide is used to perform the docking calculations.[1][3]
-
The active site of the protein is defined by creating a grid box that encompasses the binding pocket of the co-crystallized ligand or a predicted binding site.
-
The prepared ligands are then docked into the defined active site of the prepared receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding site to find the most favorable binding pose.
4. Analysis of Results:
-
The docking results are analyzed based on the binding energy scores (in kcal/mol). The pose with the lowest binding energy is considered the most stable and is selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in computational drug discovery, the following diagrams are provided.
References
- 1. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 2. mdpi.com [mdpi.com]
- 3. cal-tek.eu [cal-tek.eu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-(1H-1,2,4-Triazol-1-yl)aniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(1H-1,2,4-Triazol-1-yl)aniline, a compound that, like many aromatic amines and triazole derivatives, requires careful management as hazardous waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on safety data sheets for structurally similar compounds, including 3-(1H-1,2,3-Triazol-1-yl)aniline, 3-(1H-1,2,4-triazol-1-ylmethyl)aniline, and aniline. It is imperative to consult the official SDS for the specific compound if available and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are not recommended for similar compounds like Aniline. | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles. | To protect eyes from splashes and dust. |
| Body Protection | Fully-buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary depending on the material and concentration, especially if a fume hood is not available. | To prevent inhalation of harmful dust or vapors. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular waste stream.
-
Waste Collection:
-
Collect all waste material, including any contaminated absorbents, in a compatible and clearly labeled hazardous waste container. A polyethylene container is often a suitable choice.
-
Ensure the container is kept tightly closed when not in use.
-
-
Spill Management:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent such as sand, vermiculite, or silica gel. Carefully place the contaminated absorbent into the designated hazardous waste container.
-
Large Spills: In the event of a large spill, immediately evacuate the area and notify others in the vicinity. If there is an immediate threat of fire or the spill is uncontained, call emergency services. For contained large spills, contact your institution's Environmental Health & Safety (EH&S) department.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong oxidizers, strong acids, and strong bases.
-
If storage space is limited, utilize secondary containment.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed waste carriers.
-
Experimental Workflow for Safe Disposal
Essential Safety and Operational Guide for 3-(1H-1,2,4-Triazol-1-yl)aniline
This document provides crucial safety and logistical information for handling 3-(1H-1,2,4-Triazol-1-yl)aniline in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally related aromatic amines and triazole compounds is imperative. A thorough risk assessment must be conducted before any handling of this chemical.
Immediate Safety Precautions
Due to its chemical structure, this compound should be treated as a potentially hazardous substance. Assume it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1][2]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3][4][5][6][7][8]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5][6][7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][4][5][6][7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][6][7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose and Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors. All handling of the solid compound and its solutions should occur within a fume hood.[1][9] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect against splashes.[3][5][9][10] A face shield offers additional protection, especially when handling larger quantities.[1][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[4][9][10] It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected.[9] Nitrile gloves are not recommended for aniline, so butyl, neoprene, PVA, or Viton gloves are preferred.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions of use.[1][9][10] |
Operational and Disposal Plans
Experimental Protocols:
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[9]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[9]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[9]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[9]
-
General Handling: Avoid all personal contact, including inhalation.[5] Wash hands thoroughly before breaks and at the end of the workday.[3]
Step 3: Spill Clean-up Procedure
-
Evacuate and Secure: Alert others in the immediate area and restrict access.[12]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.[12]
-
Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection if necessary.[12]
-
Containment and Absorption: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5][12] For liquid spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[11]
Step 4: Disposal Plan The primary method for the disposal of this compound and its associated waste is through an approved hazardous waste management service.[12]
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated PPE (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[12]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[9][12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[9][12]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9][11]
Mandatory Visualization
Caption: Operational and Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
